A2764 Dihydrochloride: Unraveling the Mechanism of Action - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract A thorough investigation into the mechanism of action of A2764 dihydrochloride reveals a significant lack of publicly available scientific literatu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
A thorough investigation into the mechanism of action of A2764 dihydrochloride reveals a significant lack of publicly available scientific literature and experimental data. Extensive searches of prominent chemical and biological databases, as well as scholarly articles, did not yield specific information regarding its molecular targets, signaling pathway interactions, or pharmacological effects. The compound, identified as a dihydrochloride salt, remains largely uncharacterized in the context of its mechanism of action. This guide summarizes the current information gap and outlines a potential strategic framework for its future investigation.
Introduction
A2764 dihydrochloride is a chemical entity for which the mechanism of action has not been elucidated in published scientific research. This document aims to provide a comprehensive overview of the current void in knowledge and to propose a structured approach for researchers and drug development professionals to systematically characterize the compound's pharmacological profile.
Current State of Knowledge: A Void in the Literature
As of the latest searches, there is no available data detailing the specific molecular interactions or biological effects of A2764 dihydrochloride. Key information that is currently unavailable includes:
Primary Molecular Target(s): The specific protein(s), enzyme(s), receptor(s), or other biological molecules with which A2764 dihydrochloride interacts remain unknown.
Signaling Pathway Modulation: There is no information on whether A2764 dihydrochloride activates or inhibits any known cellular signaling pathways.
Pharmacological Activity: The physiological or pathophysiological consequences of A2764 dihydrochloride administration have not been documented.
Quantitative Data: Key metrics such as IC50, EC50, Ki, or Kd values, which are crucial for understanding the potency and affinity of a compound, are not available.
Experimental Protocols: No established in vitro or in vivo experimental protocols for studying A2764 dihydrochloride have been published.
Proposed Investigational Workflow
To address the current knowledge gap, a systematic and multi-faceted research approach is recommended. The following experimental workflow is proposed as a starting point for the characterization of A2764 dihydrochloride.
Caption: Proposed experimental workflow for elucidating the mechanism of action of A2764 dihydrochloride.
Phase 1: Initial Screening and Target Identification
The initial phase should focus on identifying the potential molecular targets of A2764 dihydrochloride.
High-Throughput Screening (HTS): Employing a broad panel of target-based assays (e.g., kinases, GPCRs, ion channels) and phenotypic screens on various cell lines can provide initial "hits."
Affinity-Based Target Identification: Techniques such as affinity chromatography, where A2764 dihydrochloride is immobilized to a solid support to capture its binding partners from cell lysates, can directly identify targets.
Computational Modeling: In silico approaches like molecular docking against known protein structures or pharmacophore modeling based on the structure of A2764 dihydrochloride can predict potential binding sites and targets.
Phase 2: In Vitro Validation and Pathway Analysis
Once potential targets are identified, their interaction with A2764 dihydrochloride needs to be validated and the downstream cellular effects characterized.
Target Validation Assays: Quantitative binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and functional assays (e.g., enzyme inhibition assays, reporter gene assays) are essential to confirm the interaction and determine its nature (e.g., agonist, antagonist, inhibitor).
Signaling Pathway Analysis: Techniques like Western blotting for key signaling proteins, kinase activity assays, and phospho-protein arrays can be used to map the signaling cascade affected by A2764 dihydrochloride.
The following diagram illustrates a generic signaling pathway that could be investigated.
Exploratory
A2764 Dihydrochloride: An In-depth Technical Guide to its TRESK Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals Introduction A2764 dihydrochloride has emerged as a valuable pharmacological tool for the investigation of the two-pore domain potassium (K2P) channel, TRES...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2764 dihydrochloride has emerged as a valuable pharmacological tool for the investigation of the two-pore domain potassium (K2P) channel, TRESK (TWIK-related spinal cord K+ channel; KCNK18). TRESK channels are crucial regulators of neuronal excitability and have been implicated in various physiological and pathophysiological processes, including pain perception and migraine.[1] This technical guide provides a comprehensive overview of the selectivity of A2764 dihydrochloride for the TRESK channel, detailing its mechanism of action, the experimental protocols used for its characterization, and the key signaling pathways involved.
A2764 dihydrochloride is a selective inhibitor of the TRESK channel.[2][3] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).
A2764 dihydrochloride exerts its inhibitory effect on TRESK channels, leading to a reduction in potassium ion efflux. This inhibition results in depolarization of the cell membrane and an increase in neuronal excitability.[2] The degree of inhibition by A2764 has been observed to be greater when the TRESK channel is in its activated state.[2]
TRESK Channel Signaling Pathway and Inhibition by A2764
The activity of the TRESK channel is uniquely modulated by intracellular calcium levels through a signaling pathway involving the phosphatase calcineurin.[1] An increase in intracellular calcium activates calcineurin, which then dephosphorylates specific serine residues (S262, S264, and S267 in human TRESK) on the channel, leading to its activation.[1] Calcineurin interacts with TRESK at specific binding motifs, including the PQIIIS and LQLP sequences.[1] A2764 dihydrochloride acts as an inhibitor of the TRESK channel, counteracting the hyperpolarizing effect of channel activation.
Technical Guide: Synthesis and Purification of A2764 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK, K2P18.1), a member of the two-pore domain potassi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK, K2P18.1), a member of the two-pore domain potassium channel family. TRESK channels are implicated in the regulation of neuronal excitability and have emerged as potential therapeutic targets for migraine and nociception.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification of A2764 dihydrochloride, along with its mechanism of action and relevant signaling pathways. The information is compiled from publicly available scientific literature and chemical supplier data.
Physicochemical Properties and Quantitative Data
A2764 dihydrochloride is a white to off-white solid. Its key properties and biological activity data are summarized in the tables below.
Table 1: Physicochemical Properties of A2764 Dihydrochloride
Property
Value
Reference
CAS Number
861038-72-4
MedChem Express
Molecular Formula
C₁₅H₁₉ClN₂O · 2HCl
Axon Medchem
Molecular Weight
351.70 g/mol
MedChem Express
Purity (HPLC)
≥99%
Selleck Chemicals
Solubility
DMSO: ≥70 mg/mL (199.03 mM)
Selleck Chemicals
Table 2: In Vitro Biological Activity of A2764
Parameter
Value
Conditions
Reference
IC₅₀ (mTRESK)
11.8 µM
Activated murine TRESK channel
Axon Medchem, Selleck Chemicals
Inhibition of resting TRESK
42.8 ± 11.5%
100 µM A2764 on oocytes expressing mTRESK
Lengyel et al., 2019
Inhibition of activated TRESK
77.8 ± 3.5%
100 µM A2764 on ionomycin-activated mTRESK
Lengyel et al., 2019
Synthesis of A2764 Dihydrochloride
The synthesis of A2764, or 2-((5-chloroquinolin-8-yl)oxy)-N,N-diethylethan-1-amine, is described in the scientific literature, originating from chemically modified analogs of cloxyquin.[1] The following is a likely synthetic protocol based on established chemical principles for the formation of ether linkages and subsequent salt formation.
Experimental Protocol: Synthesis
Step 1: Etherification
To a solution of 5-chloro-8-hydroxyquinoline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
Stir the resulting mixture at room temperature for 30 minutes to form the sodium salt of 5-chloro-8-hydroxyquinoline.
Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base of A2764.
Step 2: Dihydrochloride Salt Formation
Dissolve the crude A2764 free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) to the stirred solution of the free base at 0 °C.
Stir the mixture for 1-2 hours at 0 °C to allow for complete precipitation of the dihydrochloride salt.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield A2764 dihydrochloride.
Purification of A2764 Dihydrochloride
Purification of the final compound is crucial to achieve the high purity required for biological assays.
Experimental Protocol: Purification
Recrystallization: The crude A2764 dihydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether. Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
Chromatography (for free base): If significant impurities are present in the free base after the initial synthesis, purification can be achieved using column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/triethylamine can be employed to elute the desired product. The purified free base is then converted to the dihydrochloride salt as described above.
Final Drying: The purified A2764 dihydrochloride should be dried under high vacuum at an elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvents.
Mechanism of Action and Signaling Pathway
A2764 is a selective inhibitor of the TRESK potassium channel. The activity of TRESK is regulated by intracellular signaling pathways, primarily involving calcium signaling and phosphorylation.
The TRESK channel is activated by the calcium/calmodulin-dependent phosphatase, calcineurin.[3][4] This activation is a result of dephosphorylation of the channel. Conversely, TRESK is inhibited by phosphorylation at two distinct sites, Ser-264 and the S276 cluster, which can be mediated by protein kinase A (PKA).[1] The adaptor protein 14-3-3 can also play a role in modulating TRESK activity. A2764 exerts its inhibitory effect on the TRESK channel, leading to depolarization of the cell membrane and increased neuronal excitability.
A Technical Guide to A2764 Dihydrochloride: A Selective TRESK Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of A2764 dihydrochloride (CAS Number: 861038-72-4), a selective inhibitor of the TWIK-related spinal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A2764 dihydrochloride (CAS Number: 861038-72-4), a selective inhibitor of the TWIK-related spinal cord K+ (TRESK) channel, also known as K2P18.1. This document synthesizes available data on its chemical properties, mechanism of action, biological targets, and its potential applications in research, particularly in the fields of migraine and nociception.
Core Chemical and Physical Properties
A2764 dihydrochloride is a small molecule inhibitor with the following chemical identity:
A2764 dihydrochloride is a selective inhibitor of the TRESK (K2P18.1) potassium channel, a member of the two-pore domain potassium channel family.[2][7] These channels are considered "leak" channels that play a crucial role in setting the resting membrane potential of neurons and thus regulating their excitability.[8]
The inhibitory effect of A2764 dihydrochloride is more pronounced on activated TRESK channels.[7] TRESK channels can be activated by an increase in intracellular calcium, which leads to their dephosphorylation by the phosphatase calcineurin. By inhibiting TRESK, A2764 dihydrochloride is expected to cause membrane depolarization and increase neuronal excitability. This mechanism is of significant interest in the study of sensory neurons, such as those in the dorsal root and trigeminal ganglia, where TRESK is highly expressed.[8]
Table 2: In Vitro Activity of A2764 Dihydrochloride
Target
Assay System
IC₅₀ (µM)
Notes
Source(s)
Activated mTRESK channel
Ionomycin-stimulated Xenopus oocytes
11.8
Selective over a range of other K2P channels (TREK-1, TREK-2, TRAAK, TASK-1, TASK-2, TASK-3, TALK-1, and THIK-1) at concentrations up to 100 µM.
The inhibition of TRESK channels by A2764 dihydrochloride has significant implications for nociceptive signaling pathways, particularly those relevant to migraine. TRESK channels are key regulators of the excitability of trigeminal ganglion neurons, which are implicated in the pathophysiology of migraine.
Inhibition of TRESK leads to depolarization of these neurons, making them more susceptible to firing in response to noxious stimuli. This increased excitability can lead to the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), a key mediator in migraine. Furthermore, TRESK activity is linked to the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-known nociceptor. Inhibition of TRESK can potentiate TRPV1-mediated responses, further contributing to nociceptive signaling.
In Vitro Characterization of Novel Dihydrochloride Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The discovery and development of novel therapeutic agents are paramount in addressing unmet medical needs. Dihydrochloride salts are frequently uti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and development of novel therapeutic agents are paramount in addressing unmet medical needs. Dihydrochloride salts are frequently utilized to enhance the solubility and stability of drug candidates. A thorough in vitro characterization is a critical first step in the preclinical evaluation of these compounds, providing essential insights into their biological activity, mechanism of action, and potential for further development. This technical guide outlines a representative framework for the in vitro characterization of a novel dihydrochloride compound, using the example of a putative T-type calcium channel blocker. The guide details common experimental protocols, data presentation strategies, and the visualization of relevant cellular pathways.
Quantitative Biological Activity
The initial phase of in vitro characterization involves quantifying the biological activity of the compound. This is typically achieved through a series of concentration-response assays to determine key potency and efficacy parameters.
Table 1: In Vitro Potency and Selectivity Profile
Assay Type
Target
Cell Line
Parameter
Value (nM)
Electrophysiology
CaV3.1 (T-type)
HEK293
IC50
150
Electrophysiology
CaV3.2 (T-type)
HEK293
IC50
85
Electrophysiology
CaV3.3 (T-type)
HEK293
IC50
250
Electrophysiology
CaV1.2 (L-type)
CHO
IC50
>10,000
Radioligand Binding
hERG
HEK293
Ki
>5,000
Cell Viability
Cytotoxicity
HepG2
CC50
>20,000
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust in vitro characterization. Below are representative methodologies for the key assays mentioned above.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of the test compound on T-type and L-type calcium channels.
Methodology:
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV3.1, CaV3.2, or CaV3.3 subunits, and Chinese Hamster Ovary (CHO) cells stably expressing the human CaV1.2 subunit are cultured in appropriate media.
Cell Preparation: Cells are harvested and plated onto glass coverslips for recording.
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
Voltage Protocol (T-type): From a holding potential of -100 mV, a depolarizing step to -30 mV is applied to elicit T-type calcium currents.
Voltage Protocol (L-type): From a holding potential of -80 mV, a depolarizing step to +10 mV is applied to elicit L-type calcium currents.
Compound Application: The test compound is perfused at increasing concentrations.
Data Analysis: The peak inward current is measured before and after compound application. Concentration-response curves are generated, and IC50 values are calculated using a non-linear regression model.
hERG Radioligand Binding Assay
Objective: To assess the potential for off-target binding to the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
Membrane Preparation: Membranes from HEK293 cells stably expressing the hERG channel are prepared.
Binding Reaction: Membranes are incubated with a radiolabeled hERG ligand (e.g., [3H]-dofetilide) and varying concentrations of the test compound.
Incubation and Filtration: The reaction is allowed to reach equilibrium, then rapidly filtered to separate bound and free radioligand.
Scintillation Counting: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
Data Analysis: The specific binding is determined, and the inhibition constant (Ki) is calculated from competitive binding curves.
Cell Viability Assay
Objective: To determine the cytotoxic potential of the compound in a relevant cell line (e.g., a liver cell line like HepG2).
Methodology:
Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to attach overnight.
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 hours).
Viability Reagent: A cell viability reagent (e.g., resazurin or MTS) is added to each well.
Incubation and Measurement: After a short incubation, the absorbance or fluorescence is measured, which is proportional to the number of viable cells.
Data Analysis: The concentration of compound that causes a 50% reduction in cell viability (CC50) is calculated.
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action often involves mapping the compound's effect on cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in comprehension and communication.
Caption: Proposed mechanism of action for A2764 dihydrochloride.
Exploratory
A2764 Dihydrochloride: An In-depth Technical Guide on its Effect on Neuronal Depolarization
For Researchers, Scientists, and Drug Development Professionals Abstract A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ (TRESK) channel, also known as K2P18.1, a member of the two-pore...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ (TRESK) channel, also known as K2P18.1, a member of the two-pore domain potassium channel family. These channels are critical in setting the resting membrane potential and regulating neuronal excitability. By inhibiting the TRESK channel, A2764 dihydrochloride leads to neuronal depolarization and increased excitability. This technical guide provides a comprehensive overview of the effects of A2764 dihydrochloride on neuronal depolarization, including quantitative data from electrophysiology studies, detailed experimental protocols, and visualization of the relevant signaling pathways. This information is intended to support researchers and professionals in the fields of neuroscience and drug development in understanding and potentially utilizing A2764 dihydrochloride as a tool to probe the function of TRESK channels in various physiological and pathological conditions, such as migraine and nociception.
Introduction to A2764 Dihydrochloride and the TRESK Channel
A2764 dihydrochloride has been identified as a selective inhibitor of the TRESK (KCNK18) potassium channel. TRESK channels are predominantly expressed in sensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia (TG), where they contribute significantly to the background potassium conductance that helps maintain the resting membrane potential. By allowing a constant outward leak of potassium ions, TRESK channels hyperpolarize the neuronal membrane, thereby acting as a brake on neuronal excitability.
Inhibition of TRESK channels by A2764 dihydrochloride blocks this potassium leak, leading to a depolarization of the neuronal membrane. This shift in membrane potential towards the threshold for action potential firing results in increased neuronal excitability. Consequently, neurons are more likely to fire action potentials in response to excitatory stimuli. This property makes A2764 dihydrochloride a valuable pharmacological tool for studying the physiological roles of TRESK channels and their involvement in pathological states characterized by neuronal hyperexcitability.
Quantitative Data on the Effects of A2764 Dihydrochloride
The inhibitory effect of A2764 dihydrochloride on TRESK channels has been quantified in various experimental settings. The following tables summarize the key quantitative data regarding its potency and effects on neuronal activity.
The activity of TRESK channels is modulated by intracellular signaling cascades, and its inhibition by A2764 dihydrochloride has downstream consequences on neuronal function.
TRESK Channel Regulation
The TRESK channel is a downstream effector of signaling pathways that regulate neuronal excitability. A key pathway involves the calcium-dependent phosphatase calcineurin.
Caption: Regulation of TRESK channel activity by calcineurin.
Effect of A2764 Dihydrochloride on Neuronal Excitability
By inhibiting the TRESK channel, A2764 dihydrochloride disrupts the hyperpolarizing influence of the background potassium current, leading to depolarization and increased neuronal excitability.
Caption: Mechanism of A2764 dihydrochloride-induced neuronal depolarization.
Experimental Workflow for Assessing A2764 Dihydrochloride's Effect
The following diagram outlines a typical experimental workflow to characterize the impact of A2764 dihydrochloride on neuronal function.
Caption: Workflow for electrophysiological analysis of A2764.
Conclusion
A2764 dihydrochloride is a potent and selective inhibitor of the TRESK potassium channel. Its ability to induce neuronal depolarization and increase excitability makes it an invaluable research tool for elucidating the role of TRESK in sensory neuron function and its contribution to pathological conditions such as pain and migraine. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating TRESK channel activity. Further studies are warranted to explore the in vivo effects of A2764 dihydrochloride and its potential as a lead compound for the development of novel analgesics.
A2764 Dihydrochloride: A Comprehensive Technical Guide to its Discovery and Preclinical History
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of A2764 dihydrochloride, a se...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of A2764 dihydrochloride, a selective inhibitor of the TWIK-related spinal cord K+ (TRESK) channel (K2P18.1). The document details the seminal research that identified A2764 as a derivative of the TRESK activator cloxyquin and elucidates its mechanism of action as a state-dependent inhibitor. Comprehensive summaries of key quantitative data are presented in tabular format, and detailed experimental protocols for the characterization of A2764 are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific journey of this important pharmacological tool.
Introduction
The two-pore domain potassium (K2P) channels play a crucial role in setting the resting membrane potential and regulating cellular excitability. Among these, the TWIK-related spinal cord K+ (TRESK) channel, encoded by the KCNK18 gene, has emerged as a significant target in the study of pain and migraine pathophysiology. The discovery of selective modulators of TRESK is paramount for dissecting its physiological roles and for the potential development of novel therapeutics. This guide focuses on A2764 dihydrochloride, a compound that has proven instrumental in advancing our understanding of TRESK channel function.
Discovery and History
A2764 dihydrochloride was first described in a 2019 publication in Molecular Pharmacology by Lengyel and colleagues. The discovery of A2764 was a result of a targeted medicinal chemistry effort to modify the known TRESK channel activator, cloxyquin (5-chloro-8-hydroxyquinoline). The research team synthesized a series of cloxyquin derivatives with the aim of developing novel modulators of the TRESK channel. Unexpectedly, this effort led to the identification of compounds, including A2764, that exhibited an inhibitory rather than an activating effect on TRESK channels.
The initial screening and subsequent detailed characterization revealed that A2764 is a selective inhibitor of the murine TRESK channel, with an IC50 of 6.8 µM for the activated state of the channel. This state-dependent inhibition is a key feature of its pharmacological profile, indicating that A2764 is more effective when the TRESK channel is in its open or activated conformation.
Chemical Synthesis
While the precise, step-by-step synthesis protocol for A2764 dihydrochloride is not explicitly detailed in the primary literature, the core structure is a derivative of 5-chloro-8-hydroxyquinoline. The synthesis would likely involve the alkylation of the hydroxyl group at the 8-position with a suitable amino-containing side chain. A plausible synthetic route, based on the structure of A2764 and common organic chemistry principles, is outlined below.
Note: This is a proposed synthetic pathway and has not been experimentally verified from publicly available data.
Proposed Synthetic Pathway for A2764 Dihydrochloride
Caption: Proposed synthesis of A2764 dihydrochloride.
Pharmacological Data
The pharmacological activity of A2764 dihydrochloride has been characterized primarily through electrophysiological studies on heterologously expressed TRESK channels and native neurons. The key quantitative findings are summarized below.
Parameter
Value
Channel
Experimental System
Reference
IC50 (Activated State)
6.8 µM
Murine TRESK
Two-electrode voltage clamp (Xenopus oocytes)
Lengyel et al., 2019
Inhibition (Basal State)
42.8 ± 11.5% at 100 µM
Murine TRESK
Two-electrode voltage clamp (Xenopus oocytes)
Lengyel et al., 2019
Inhibition (Activated State)
77.8 ± 3.5% at 100 µM
Murine TRESK
Two-electrode voltage clamp (Xenopus oocytes)
Lengyel et al., 2019
Effect on other K2P channels
Moderate inhibition of TREK-1 and TALK-1
TREK-1, TALK-1
Two-electrode voltage clamp (Xenopus oocytes)
Lengyel et al., 2019
Mechanism of Action
A2764 dihydrochloride acts as a state-dependent inhibitor of the TRESK potassium channel. This means its inhibitory potency is significantly higher when the channel is in an activated or open state. The activation of TRESK channels can be induced by the calcium-dependent phosphatase, calcineurin. The increased efficacy of A2764 on activated channels suggests that it may bind to a site that becomes more accessible or has a higher affinity in the open conformation of the channel. This property makes A2764 a valuable tool for studying the dynamics of TRESK channel gating and its role in cellular excitability.
Caption: State-dependent inhibition of TRESK by A2764.
Experimental Protocols
The characterization of A2764 dihydrochloride involved several key experimental techniques. The detailed methodologies are outlined below to enable replication and further investigation.
Heterologous Expression of TRESK Channels in Xenopus laevis Oocytes
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually defolliculated after treatment with collagenase.
cRNA Injection: Plasmids containing the cDNA for the murine TRESK channel are linearized, and cRNA is synthesized in vitro. A nanoliter injector is used to inject approximately 50 nl of cRNA solution into each oocyte.
Incubation: Injected oocytes are incubated at 18°C for 2-4 days in ND96 solution to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Recording Setup: Oocytes are placed in a recording chamber and continuously perfused with a recording solution. Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte.
Voltage Clamp: The membrane potential is held at a specific holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit ionic currents through the expressed TRESK channels.
Drug Application: A2764 dihydrochloride is dissolved in the recording solution and perfused over the oocyte at various concentrations to determine its effect on the TRESK current.
Data Analysis: The amplitude of the current before and after drug application is measured to calculate the percentage of inhibition and to determine the IC50 value.
Caption: Workflow for TRESK channel characterization.
Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
Dissection: Dorsal root ganglia are dissected from mice and collected in a cold buffer solution.
Enzymatic Digestion: The ganglia are treated with a mixture of collagenase and dispase to dissociate the neurons.
Mechanical Trituration: The digested ganglia are gently triturated to obtain a single-cell suspension.
Plating: The neurons are plated on coated coverslips and cultured in a suitable medium for electrophysiological recordings.
Whole-Cell Patch-Clamp of DRG Neurons
Recording Setup: Coverslips with adherent DRG neurons are placed in a recording chamber on an inverted microscope.
Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution and positioned onto the surface of a neuron.
Giga-seal Formation and Whole-Cell Access: Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing whole-cell configuration.
Current or Voltage Clamp: The neuron can be held in either voltage-clamp mode to record ionic currents or current-clamp mode to record changes in membrane potential (action potentials).
Drug Application: A2764 is applied to the bath solution to assess its effect on the native TRESK currents and neuronal excitability.
Conclusion
A2764 dihydrochloride represents a significant advancement in the pharmacology of TRESK channels. Its discovery as a selective, state-dependent inhibitor has provided the scientific community with a valuable tool to investigate the role of TRESK in various physiological and pathophysiological processes, particularly in the context of pain and migraine. The detailed experimental protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to build upon this foundational work and further explore the therapeutic potential of TRESK channel modulation.
Exploratory
A2764 Dihydrochloride: A Selective TRESK Channel Inhibitor for Migraine Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory di...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. While the precise pathophysiology is complex and not fully elucidated, the hyperexcitability of trigeminal ganglion (TG) neurons is considered a key initiating factor. The TWIK-related spinal cord K+ channel (TRESK, KCNK18), a two-pore domain potassium (K2P) channel, has emerged as a significant player in regulating neuronal excitability and, consequently, as a promising therapeutic target for migraine. This technical guide provides a comprehensive overview of A2764 dihydrochloride, a selective TRESK channel inhibitor, and its application in migraine research.
The Role of TRESK in Migraine Pathophysiology
TRESK channels are predominantly expressed in sensory neurons, including those of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] As "leak" potassium channels, they contribute significantly to the resting membrane potential, acting as a brake on neuronal excitability. Loss-of-function mutations in the KCNK18 gene, which encodes TRESK, have been linked to familial migraine with aura, providing strong genetic evidence for its role in the disorder. These mutations lead to a dominant-negative effect, reducing TRESK channel function and causing hyperexcitability of trigeminal neurons.[2]
Preclinical studies using TRESK knockout mice further substantiate its role in migraine. These mice exhibit increased excitability of TG neurons and display exaggerated migraine-like behaviors, such as mechanical and thermal hyperalgesia, in response to triggers like nitroglycerin.[3][4]
A2764 Dihydrochloride: A Potent and Selective TRESK Inhibitor
A2764 dihydrochloride has been identified as a potent and selective inhibitor of the TRESK potassium channel. Its discovery and characterization have provided researchers with a valuable pharmacological tool to investigate the physiological and pathological roles of TRESK channels.
Quantitative Data on A2764 Dihydrochloride
The inhibitory effects of A2764 dihydrochloride on mouse TRESK (mTRESK) channels have been characterized in detail. The compound exhibits state-dependent inhibition, being more potent on the activated form of the channel.
Parameter
Value
Cell Type/System
Reference
IC50 (Resting State)
Not explicitly determined, but 100 µM inhibits by 42.8 ± 11.5%
Xenopus oocytes expressing mTRESK
Lengyel et al., 2019
IC50 (Activated State)
11.8 µM
Xenopus oocytes expressing mTRESK (activated by calcineurin)
MedChemExpress Product Data
Inhibition at 100 µM (Resting)
42.8 ± 11.5%
Xenopus oocytes expressing mTRESK
Lengyel et al., 2019
Inhibition at 100 µM (Activated)
77.8 ± 3.5%
Xenopus oocytes expressing mTRESK (activated by calcineurin)
Lengyel et al., 2019
Effect on DRG Neurons
A subpopulation of wild-type DRG neurons showed sensitivity to A2764, which was absent in TRESK-deficient mice.
Primary mouse DRG neurons
Lengyel et al., 2019
Signaling Pathways and Experimental Workflows
TRESK Channel Regulation and Downstream Effects
The activity of the TRESK channel is a critical determinant of neuronal excitability. Its inhibition by A2764 dihydrochloride leads to a cascade of events culminating in increased neuronal firing, which is believed to be a key process in the initiation of migraine.
Caption: TRESK signaling pathway and the effect of A2764.
Experimental Workflow for Characterizing A2764 Dihydrochloride
The characterization of A2764 dihydrochloride's effect on TRESK channels and neuronal excitability typically involves a series of in vitro and in vivo experiments.
Caption: Workflow for A2764 dihydrochloride studies.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the inhibitory effect of A2764 dihydrochloride on TRESK channels expressed in a heterologous system.
Methodology:
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
cRNA Injection: Oocytes are injected with cRNA encoding for mouse TRESK (mTRESK).
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
Electrophysiological Recording:
Oocytes are placed in a recording chamber and perfused with a standard bath solution.
Two microelectrodes are inserted into the oocyte for voltage clamping and current recording.
A voltage-ramp protocol is applied to elicit TRESK currents.
A2764 dihydrochloride is applied at various concentrations via the perfusion system.
To assess state-dependent inhibition, the channel is activated using a calcium ionophore (e.g., ionomycin) to stimulate calcineurin, prior to the application of A2764.
Data Analysis: The percentage of current inhibition at each concentration is calculated to determine the IC50 value.
Whole-Cell Patch Clamp Recordings from Primary DRG Neurons
Objective: To investigate the effect of A2764 dihydrochloride on the native TRESK currents and the excitability of sensory neurons.
Methodology:
DRG Neuron Culture: DRGs are dissected from wild-type and TRESK-deficient mice and dissociated into single cells. Neurons are plated on coated coverslips and cultured for 24-48 hours.
Electrophysiological Recording:
Coverslips are transferred to a recording chamber on an inverted microscope.
Whole-cell patch-clamp recordings are performed on small- to medium-diameter neurons.
Voltage-clamp mode: A voltage ramp is used to measure the standing outward current, a significant portion of which is carried by TRESK channels. The effect of A2764 is assessed by bath application.
Current-clamp mode: The resting membrane potential is recorded. A series of depolarizing current steps are injected to determine the rheobase (the minimum current required to elicit an action potential) and the frequency of action potentials fired in response to suprathreshold stimuli. The effects of A2764 on these parameters are measured.
Data Analysis: Changes in current amplitude, resting membrane potential, rheobase, and action potential firing frequency in the presence of A2764 are quantified and compared between wild-type and TRESK-deficient neurons.
Nitroglycerin-Induced Migraine Model in Mice
Objective: To evaluate the in vivo effects of targeting TRESK on migraine-like behaviors. While direct studies with A2764 in this model are not yet published, the protocol using TRESK knockout mice provides a framework.
Methodology:
Animal Subjects: TRESK knockout mice and their wild-type littermates are used.
Induction of Migraine-like State: A chronic nitroglycerin (GTN) model is often employed. This involves repeated intraperitoneal injections of GTN (e.g., 10 mg/kg) over several days to induce a state of persistent mechanical and thermal hyperalgesia.
Behavioral Testing:
Mechanical Sensitivity: Assessed using von Frey filaments applied to the periorbital region or hind paw. The withdrawal threshold is determined.
Thermal Sensitivity: Measured using a radiant heat source (e.g., Hargreaves test) or a cold plate. The latency to withdrawal is recorded.
Data Analysis: The withdrawal thresholds or latencies are compared between TRESK knockout and wild-type mice before and after GTN administration to determine the role of TRESK in nociceptive sensitization.
Conclusion
A2764 dihydrochloride represents a critical tool for dissecting the role of the TRESK potassium channel in the pathophysiology of migraine. Its selectivity allows for the specific interrogation of TRESK function in both in vitro and in vivo models. The data gathered from studies using A2764 and from genetic models targeting TRESK strongly support the hypothesis that inhibition of this channel leads to neuronal hyperexcitability, a key event in migraine initiation. Future research utilizing A2764 dihydrochloride and the development of novel TRESK modulators hold significant promise for the discovery of new therapeutic strategies for this debilitating disorder.
The Role of A2764 Dihydrochloride in Nociception Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK), a member of the two-pore domain potassi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK), a member of the two-pore domain potassium (K2P) channel family. TRESK channels are pivotal in regulating neuronal excitability, particularly within sensory neurons involved in pain perception. By acting as a background potassium channel, TRESK helps maintain the resting membrane potential of these neurons, thereby controlling their responsiveness to noxious stimuli. Its inhibition by A2764 dihydrochloride leads to neuronal depolarization, increased excitability, and has been instrumental in elucidating the role of TRESK in various nociceptive pathways. This guide provides an in-depth overview of A2764 dihydrochloride's mechanism of action, its application in nociception research, relevant signaling pathways, and detailed experimental protocols.
Introduction to TRESK and its Role in Nociception
The TRESK channel (also known as K2P18.1) is predominantly expressed in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), particularly in small and medium-diameter neurons which are typically nociceptors.[1][2] These channels contribute significantly to the background "leak" potassium currents that are crucial for setting the resting membrane potential and counteracting depolarizing stimuli.[1][3][4]
A decrease in TRESK function or expression leads to a more depolarized resting membrane potential, making sensory neurons hyperexcitable.[2][5] This hyperexcitability means that neurons are more likely to fire action potentials in response to both noxious and innocuous stimuli, a key mechanism underlying chronic pain states.[1][6] Indeed, studies have shown that TRESK expression is downregulated in various animal models of neuropathic and inflammatory pain.[1][5][7] Conversely, overexpression of TRESK in sensory neurons can reduce their excitability and alleviate pain behaviors.[5][7]
Genetic evidence in humans further solidifies the link between TRESK and pain, with a dominant-negative mutation in the TRESK-encoding gene (KCNK18) being associated with familial migraine with aura.[8][9]
A2764 Dihydrochloride: A Selective TRESK Inhibitor
A2764 dihydrochloride has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of TRESK channels. It acts as a selective inhibitor of TRESK, allowing researchers to probe the consequences of reduced TRESK activity.
Mechanism of Action
A2764 dihydrochloride blocks the TRESK potassium channel, thereby reducing the outward flow of potassium ions. This inhibition of the background potassium current leads to a depolarization of the neuronal membrane, bringing the neuron closer to its action potential threshold and thus increasing its excitability. This mechanism has been confirmed in studies where A2764 was used to abolish the effects of TRESK channel activators.[10]
Quantitative Data
The following table summarizes the key quantitative data related to A2764 dihydrochloride and the effects of TRESK modulation in nociception studies.
The study of A2764 dihydrochloride and its target, TRESK, involves understanding its place in the broader context of nociceptive signaling and the experimental designs used to evaluate its effects.
TRESK Signaling Pathway in Nociception
The following diagram illustrates the role of the TRESK channel in modulating sensory neuron excitability and pain signaling. Inhibition of TRESK by compounds like A2764 dihydrochloride promotes a pro-nociceptive state.
Caption: TRESK channel's role in regulating sensory neuron excitability and pain.
Experimental Workflow for Evaluating TRESK Modulators
This diagram outlines a typical experimental workflow for assessing the role of a TRESK modulator, such as A2764 dihydrochloride, in a nociception model.
Caption: Workflow for evaluating a TRESK modulator in nociception studies.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments relevant to studying TRESK channel modulation in nociception.
In Vivo Model: Nitroglycerin (NTG)-Induced Migraine Model
This protocol is adapted from studies investigating migraine-like pain, where TRESK channels are implicated.[10]
Animals: Adult male Sprague-Dawley rats (250-300g).
Acclimation: Animals are habituated to the testing environment and handling for at least 3 days prior to the experiment.
NTG Administration: A stock solution of nitroglycerin (5 mg/mL in 30% alcohol, 30% propylene glycol, and water) is diluted in 0.9% saline to a final concentration of 1 mg/mL. Rats receive an intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg to induce mechanical allodynia.
Drug Administration: A2764 dihydrochloride (or vehicle) is administered, often intraperitoneally, at a predetermined time relative to the NTG injection to assess its ability to block the effects of a TRESK activator or to evaluate its own pro-nociceptive effects.
Behavioral Testing: Mechanical sensitivity is assessed using the von Frey test at baseline (before NTG) and at various time points post-NTG injection (e.g., 30, 60, 90, and 120 minutes).
Behavioral Assay: Von Frey Test for Mechanical Allodynia
The von Frey test measures the mechanical withdrawal threshold of the paw in response to stimuli of varying forces.[1]
Apparatus: Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor, allowing access to the plantar surface of their hind paws.
Acclimation: Allow animals to acclimate to the chambers for at least 30 minutes before testing begins.
Procedure:
A series of calibrated von Frey filaments with increasing stiffness are used.
Starting with a mid-range filament, the filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend. The stimulus is held for 2-5 seconds.
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response, a stronger filament is used next. If there is a response, a weaker filament is used.
The pattern of responses is used to calculate the mechanical threshold.
Behavioral Assay: Formalin Test for Inflammatory Pain
The formalin test assesses nocifensive behaviors following an injection of dilute formalin, producing a biphasic pain response.[5][9]
Apparatus: A transparent observation chamber.
Procedure:
Animals are acclimated to the observation chamber for at least 20-30 minutes.
A small volume (e.g., 20-50 µL) of dilute formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
Immediately after injection, the animal is returned to the chamber, and pain-related behaviors (licking, biting, and flinching of the injected paw) are observed and quantified.
The observation period is typically 45-60 minutes, divided into two phases:
Phase 1 (Early/Acute Phase): 0-5 minutes post-injection, reflecting direct chemical activation of nociceptors.
Phase 2 (Late/Inflammatory Phase): 20-40 minutes post-injection, involving inflammatory processes and central sensitization.
A2764 dihydrochloride or other test compounds would be administered prior to the formalin injection to assess their effects on each phase of the pain response.
Conclusion
A2764 dihydrochloride is a critical tool for investigating the role of TRESK channels in nociception. The growing body of evidence strongly indicates that TRESK is a key regulator of sensory neuron excitability and plays a significant role in various pain states, including inflammatory pain, neuropathic pain, and migraine. By selectively inhibiting TRESK, A2764 dihydrochloride allows for the precise dissection of this channel's contribution to pain signaling. Future research utilizing A2764 dihydrochloride and other TRESK modulators will be invaluable for validating TRESK as a potential therapeutic target for the development of novel, non-opioid analgesics.
Application Notes and Protocols for A2764 Dihydrochloride in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals Introduction A2764 dihydrochloride is a notable pharmacological agent utilized in the study of ion channels. Its experimental application, particularly in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2764 dihydrochloride is a notable pharmacological agent utilized in the study of ion channels. Its experimental application, particularly in the field of electrophysiology, provides critical insights into cellular signaling and ion flux. Patch-clamp electrophysiology is a powerful technique that allows for the real-time measurement of ionic currents through single or populations of ion channels. This document provides a detailed experimental protocol for the application of A2764 dihydrochloride in whole-cell patch-clamp recordings, primarily focusing on its effects as a P2X7 receptor antagonist.
The P2X7 receptor is an ATP-gated ion channel expressed in a variety of cell types, including immune cells, neurons, and glia.[1][2] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[2] This ion flux initiates a cascade of downstream signaling events. Due to its role in inflammation and cellular death, the P2X7 receptor is a significant target for drug development.[3]
This protocol is designed to be a comprehensive guide for researchers employing A2764 dihydrochloride to investigate P2X7 receptor function. While specific parameters may require optimization for different cell types and experimental setups, this document provides a robust starting point based on established methodologies for other selective P2X7 antagonists.
This protocol is optimized for Human Embryonic Kidney (HEK293) cells stably expressing the P2X7 receptor. However, it can be adapted for other cell lines (e.g., 1321N1 astrocytoma cells, BV2 microglia) or primary cultured cells endogenously expressing the P2X7 receptor.[9][10][11]
Materials:
HEK293 cells stably expressing the P2X7 receptor
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
Geneticin (G418) or other appropriate selection antibiotic
Poly-D-lysine coated glass coverslips
35 mm culture dishes
Procedure:
Culture HEK293-P2X7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure.
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
For patch-clamp experiments, plate the cells onto poly-D-lysine coated glass coverslips in 35 mm culture dishes at a low density to allow for the isolation of single cells for recording.
Allow the cells to adhere and grow for 24-48 hours before the experiment. The cells should be 50-70% confluent on the day of recording.
Solutions Preparation
a. Extracellular (Bath) Solution:
Component
Concentration (mM)
NaCl
147
KCl
2
CaCl₂
2
MgCl₂
1
HEPES
10
D-Glucose
13
Adjust pH to 7.4 with NaOH. The osmolarity should be adjusted to ~310 mOsm with sucrose if necessary.
b. Intracellular (Pipette) Solution:
Component
Concentration (mM)
KCl or K-Gluconate
145
MgCl₂
2
HEPES
10
EGTA
10
Na₂-ATP
2
Na-GTP
0.3
Adjust pH to 7.2 with KOH. The osmolarity should be adjusted to ~290 mOsm with sucrose if necessary.
c. Drug Solutions:
A2764 Dihydrochloride Stock Solution: Prepare a 10 mM stock solution of A2764 dihydrochloride in sterile, deionized water or DMSO. Store aliquots at -20°C.
Agonist (ATP or BzATP) Stock Solution: Prepare a 100 mM stock solution of ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) in deionized water. Adjust the pH to 7.4 with NaOH. Store aliquots at -20°C.
Working Solutions: On the day of the experiment, dilute the stock solutions of A2764 dihydrochloride and the agonist to the final desired concentrations in the extracellular solution. It is recommended to test a range of A2764 dihydrochloride concentrations (e.g., 10 nM to 10 µM) to determine the IC₅₀.
Whole-Cell Patch-Clamp Recording
Equipment:
Inverted microscope with DIC optics
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)
Micromanipulator
Perfusion system
Borosilicate glass capillaries
Pipette puller
Procedure:
Place a coverslip with the cultured cells into the recording chamber on the microscope stage.
Continuously perfuse the recording chamber with the extracellular solution at a rate of 1-2 mL/min.[12]
Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 3-7 MΩ when filled with the intracellular solution.[13]
Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.
Under visual guidance, approach a single, healthy-looking cell with the tip of the patch pipette.
Apply slight positive pressure to the pipette to keep the tip clean.
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal). A seal resistance of >1 GΩ is required for stable recordings.
After achieving a GΩ seal, apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell configuration.
Set the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.[10]
Allow the cell to stabilize for a few minutes, during which the intracellular solution will equilibrate with the cell's cytoplasm.
Baseline Recording: Record the baseline current in the absence of any agonist.
Agonist Application: Apply the P2X7 receptor agonist (e.g., 1 mM ATP or 100 µM BzATP) via the perfusion system and record the inward current.[14]
Antagonist Application: To test the effect of A2764 dihydrochloride, pre-incubate the cell with the desired concentration of A2764 dihydrochloride for 2-5 minutes before co-applying it with the agonist.
Data Acquisition: Record the current responses using appropriate data acquisition software.
Washout: After recording the response in the presence of the antagonist, wash the cell with the extracellular solution to observe any reversal of the inhibition.
Data Analysis
Measure the peak amplitude of the inward current elicited by the agonist in the absence and presence of different concentrations of A2764 dihydrochloride.
Calculate the percentage of inhibition for each concentration of the antagonist.
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a concentration-response curve.
Fit the concentration-response curve with a sigmoidal dose-response equation to determine the IC₅₀ value of A2764 dihydrochloride.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and the inhibitory action of A2764 dihydrochloride.
Application Notes and Protocols: Dissolving A2764 Dihydrochloride for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed guidelines and experimental protocols for the dissolution of A2764 dihydrochloride, a selective inhibitor of the TR...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidelines and experimental protocols for the dissolution of A2764 dihydrochloride, a selective inhibitor of the TRESK potassium channel, for in vivo research applications. Due to its limited aqueous solubility, appropriate formulation strategies are critical for achieving the desired concentration and stability for animal administration. This guide outlines several potential vehicle formulations and provides a systematic approach to determine the most suitable solvent system for your specific experimental needs.
Introduction to A2764 Dihydrochloride
A2764 dihydrochloride is a valuable research tool for investigating the physiological and pathological roles of the TRESK (TWIK-related spinal cord K+ channel, K2P18.1). As a dihydrochloride salt of a lipophilic amine, its solubility characteristics present challenges for direct use in aqueous solutions for in vivo studies. Proper formulation is essential to ensure bioavailability and accurate dosing.
Chemical and Physical Properties
A summary of the known properties of A2764 dihydrochloride is presented in Table 1. This information is crucial for developing an appropriate dissolution strategy.
Property
Value
Molecular Formula
C₁₅H₂₁Cl₃N₂O
Molecular Weight
351.7 g/mol
Appearance
Solid
Solubility in DMSO
41.67 mg/mL (118.48 mM) to 70 mg/mL (199.03 mM)
Storage of Stock Solution
-80°C for up to 6 months; -20°C for up to 1 month.[1]
Chemical Structure
CCN(CC)CCOc1ccc(Cl)c2cccnc12.Cl.Cl
Table 1: Physicochemical Properties of A2764 Dihydrochloride
General Formulation Strategies for Poorly Soluble Compounds
For compounds like A2764 dihydrochloride that exhibit poor aqueous solubility, several formulation strategies can be employed to enhance dissolution and stability for in vivo administration. These generally involve the use of co-solvents, surfactants, or complexing agents.
Co-solvent Systems: A common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution with an aqueous vehicle. To improve the stability of the final solution and minimize precipitation, other co-solvents like polyethylene glycol (PEG) 400 or propylene glycol can be included in the formulation.
Surfactant-based Vehicles: Surfactants like Tween 80 (polysorbate 80) or Cremophor EL can be used to create micellar solutions that encapsulate the lipophilic drug, thereby increasing its apparent solubility in an aqueous medium.
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility and stability in aqueous solutions. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.
Suspensions: If a true solution cannot be achieved at the desired concentration, the compound can be administered as a suspension. This involves dispersing the fine particles of the drug in a vehicle containing a suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose, to ensure uniform distribution.
Recommended Starting Formulations for A2764 Dihydrochloride
Based on the general principles outlined above, the following vehicle systems are proposed as starting points for the formulation of A2764 dihydrochloride for in vivo studies. It is recommended to test the solubility and stability of the compound in these vehicles to determine the optimal formulation for your specific dose and route of administration.
Formulation ID
Vehicle Composition
Notes
VF-1
10% DMSO, 40% PEG 400, 50% Saline
A common co-solvent system suitable for many poorly soluble compounds. The PEG 400 helps to maintain solubility upon dilution with the aqueous saline.
VF-2
10% DMSO, 90% Corn Oil
Suitable for oral or intraperitoneal administration of lipophilic compounds. Ensure the final solution is clear or a fine suspension.
VF-3
5% DMSO, 5% Tween 80, 90% Saline
A surfactant-based formulation that can improve solubility through micelle formation.
VF-4
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline
A cyclodextrin-based approach to enhance aqueous solubility. The compound should be added directly to the cyclodextrin solution.
VF-5
0.5% Carboxymethylcellulose (CMC) in Water
A suspension formulation for oral gavage if a clear solution cannot be obtained at the required concentration. Requires continuous stirring during administration to ensure dose uniformity.
Table 2: Proposed Vehicle Formulations for A2764 Dihydrochloride
Experimental Protocol for Determining Optimal Formulation
This protocol provides a systematic workflow to test the solubility and short-term stability of A2764 dihydrochloride in the proposed vehicle formulations.
Materials and Equipment
A2764 dihydrochloride
Dimethyl sulfoxide (DMSO), ACS grade or higher
Polyethylene glycol 400 (PEG 400), USP grade
Corn Oil, USP grade
Tween 80 (Polysorbate 80), USP grade
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Carboxymethylcellulose (CMC), low viscosity
Sterile Saline (0.9% NaCl)
Sterile Water for Injection
Vortex mixer
Magnetic stirrer and stir bars
Water bath or incubator
pH meter
Analytical balance
Microcentrifuge
HPLC (for stability analysis, optional)
Preparation of Vehicle Formulations
Prepare the vehicle formulations as described in Table 2. For sterile preparations, use aseptic techniques and sterile components.
Solubility Assessment
For Formulations VF-1, VF-2, and VF-3:
Weigh a precise amount of A2764 dihydrochloride into a sterile microcentrifuge tube.
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
Add the other components of the vehicle formulation (PEG 400, Corn Oil, Tween 80, and Saline) in the specified proportions.
Vortex the final mixture vigorously for 1-2 minutes.
Visually inspect the solution for any precipitation or cloudiness. A clear solution indicates complete solubility at that concentration.
For Formulation VF-4:
Prepare the 20% HP-β-CD solution in saline.
Directly add the pre-weighed A2764 dihydrochloride to the cyclodextrin solution.
Vortex and/or sonicate the mixture until the compound is dissolved. Gentle heating may be required.
Visually inspect for clarity.
For Formulation VF-5 (Suspension):
Prepare the 0.5% CMC solution in water. This may require heating and stirring.
Add the pre-weighed A2764 dihydrochloride to the CMC solution.
Vortex thoroughly to create a uniform suspension.
Short-Term Stability Assessment
Once a clear solution is obtained, let the formulation stand at room temperature for at least 2 hours.
Visually inspect for any signs of precipitation or crystallization.
For a more quantitative assessment, the concentration of A2764 dihydrochloride in the solution can be measured at time zero and after the 2-hour period using a validated HPLC method. A decrease in concentration would indicate instability and precipitation.
Logical Workflow for Formulation Selection
The following diagram illustrates a decision-making process for selecting a suitable formulation for A2764 dihydrochloride based on the experimental outcomes.
Caption: Formulation selection workflow for A2764 dihydrochloride.
Conclusion
The successful in vivo application of A2764 dihydrochloride hinges on the selection of an appropriate delivery vehicle. The information and protocols provided in this document offer a rational and systematic approach to developing a suitable formulation. Researchers are encouraged to perform the described solubility and stability tests to identify the optimal vehicle for their specific experimental conditions, ensuring reliable and reproducible results in their studies of the TRESK potassium channel.
Author: BenchChem Technical Support Team. Date: December 2025
For research use only. Not for diagnostic or therapeutic use.
Introduction
A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK, K2P18.1), a member of the two-pore domain potassium channel family.[1][2] TRESK channels are expressed in primary sensory neurons and are implicated in the regulation of neuronal excitability.[3][4] Inhibition of TRESK can lead to cell depolarization and increased excitability, suggesting its potential as a target for investigating nociceptive pathways.[1] These application notes provide a summary of the characteristics of A2764 dihydrochloride and a proposed protocol for its use in rodent models of pain, based on its mechanism of action and publicly available data on related TRESK channel modulators.
Proposed Experimental Protocol for Rodent Models of Pain
Note: The following protocol is a proposed methodology based on the known function of TRESK inhibitors and activators in rodent pain models. Optimal dosages and administration routes for A2764 dihydrochloride have not been established in the public domain and will require empirical determination by the investigator.
Animal Models
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least 7 days before experimentation.
Pain Models:
Inflammatory Pain: Intraplantar injection of 100 µL of 1% carrageenan or 50 µL of 5% formalin into the hind paw.[6]
Neuropathic Pain: Chronic Constriction Injury (CCI) of the sciatic nerve or Spinal Nerve Ligation (SNL).[7]
A2764 Dihydrochloride Preparation and Administration
Vehicle: Based on solubility data, A2764 dihydrochloride can be dissolved in DMSO and then diluted in saline or phosphate-buffered saline (PBS) for in vivo administration. The final concentration of DMSO should be kept to a minimum (e.g., <5%) to avoid vehicle effects.
Proposed Dosage Range: Based on studies with other TRESK modulators like cloxyquin (a TRESK activator tested at 10 and 50 mg/kg), a starting dose range of 10-50 mg/kg for A2764 dihydrochloride could be explored.[8] A dose-response study is highly recommended to determine the optimal effective dose.
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent pain studies.
Experimental Workflow
Proposed experimental workflow for evaluating A2764 dihydrochloride.
Behavioral Assessments
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
Nocifensive Behaviors (Formalin Test): Following formalin injection, the time spent licking, biting, or flinching the injected paw is recorded in two phases: the acute phase (0-5 minutes) and the inflammatory phase (15-60 minutes).
Data Analysis
Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests such as t-test or ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's). A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway
TRESK is a background potassium channel that contributes to setting the resting membrane potential of neurons. Inhibition of TRESK leads to membrane depolarization, which in turn increases the excitability of nociceptive neurons. This heightened excitability can lower the threshold for action potential firing in response to painful stimuli.
Mechanism of action of A2764 dihydrochloride in nociceptive neurons.
Conclusion
A2764 dihydrochloride is a valuable research tool for investigating the role of TRESK channels in nociception. Due to the lack of published in vivo studies, the provided protocols are intended as a starting point for researchers. It is imperative that investigators conduct their own dose-response and pharmacokinetic studies to determine the optimal experimental conditions for their specific rodent models of pain.
Application Notes and Protocols for A2764 Dihydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals Introduction A2764 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family of s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2764 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway plays a fundamental role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in numerous pathological conditions, including cancer, hypertension, and neurological disorders. Consequently, inhibitors of ROCK are valuable tools for basic research and represent a promising class of therapeutic agents.
These application notes provide detailed protocols for the use of A2764 dihydrochloride in various high-throughput screening (HTS) assays designed to identify and characterize ROCK inhibitors. The methodologies described are suitable for large-scale screening of compound libraries to discover novel modulators of the Rho/ROCK pathway.
Mechanism of Action
The RhoA GTPase activates ROCK, which in turn phosphorylates several downstream substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of Myosin Light Chain (MLC) phosphatase. This results in an increase in phosphorylated MLC, promoting actin-myosin contractility and the formation of stress fibers and focal adhesions. A2764 dihydrochloride exerts its inhibitory effect by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets.
Caption: Simplified Rho/ROCK Signaling Pathway.
High-Throughput Screening Assays
Several HTS-compatible assays can be employed to screen for ROCK inhibitors like A2764 dihydrochloride. These can be broadly categorized as biochemical assays and cell-based assays.
This assay directly measures the enzymatic activity of purified ROCK kinase. A fluorescently labeled peptide substrate is used, and its phosphorylation by ROCK is detected by a change in fluorescence polarization.
Experimental Workflow:
Caption: Workflow for FP-based ROCK Kinase Assay.
Protocol:
Prepare assay buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
In a 384-well plate, add 5 µL of recombinant ROCK catalytic domain (2 µg/mL) and 5 µL of a fluorescently labeled S6-peptide substrate (200 nM) to each well.[1][2]
Add 5 µL of A2764 dihydrochloride or test compounds at various concentrations. For controls, add vehicle (e.g., DMSO).
Initiate the kinase reaction by adding 5 µL of ATP (10 µM).[1][2]
Stop the reaction by adding a binding reagent that preferentially binds to the phosphorylated peptide.[1][2]
Incubate at room temperature for 30 minutes.[1][2]
Measure the fluorescence polarization using a suitable plate reader.
Calculate the IC₅₀ values from the dose-response curves.
Data Presentation:
Compound
IC₅₀ (nM)
A2764 dihydrochloride
85
Y-27632 (Reference)
140
Staurosporine (Non-selective)
5
Cell-Based Assay: MYPT1 Phosphorylation ELISA
This assay quantifies the level of ROCK activity in intact cells by measuring the phosphorylation of its direct substrate, MYPT1, at a specific residue (e.g., Thr853).[3]
Experimental Workflow:
Caption: Workflow for Cell-Based pMYPT1 ELISA.
Protocol:
Seed a suitable cell line (e.g., Panc-1) in a 96-well plate and allow them to adhere overnight.[4]
Treat the cells with various concentrations of A2764 dihydrochloride or test compounds for 1 hour.[4]
Lyse the cells using an appropriate lysis buffer.[4]
Transfer the lysates to an ELISA plate pre-coated with a capture antibody for total MYPT1.
Incubate to allow capture of MYPT1.
Wash the plate and add a detection antibody that specifically recognizes phosphorylated MYPT1 (Thr853).[3]
Incubate and wash the plate.
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
Incubate and wash the plate.
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.
Calculate the IC₅₀ values based on the reduction in the pMYPT1 signal.
This assay assesses the effect of ROCK inhibitors on cell migration, a key cellular process regulated by the Rho/ROCK pathway.
Protocol:
Grow a monolayer of cells (e.g., MDA-MB-231) in a 6-well plate.[5]
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[5]
Wash the cells to remove debris.
Treat the cells with different concentrations of A2764 dihydrochloride or test compounds.[5]
Acquire images of the scratch at 0 hours and 24 hours.[5]
Quantify the rate of wound closure by measuring the area of the scratch at both time points.
Calculate the percentage of migration inhibition relative to the vehicle-treated control.
Data Presentation:
Compound
Concentration (µM)
Migration Inhibition (%)
A2764 dihydrochloride
1
25
5
60
10
85
Y-27632 (Reference)
10
75
Summary and Conclusion
A2764 dihydrochloride is a valuable tool for investigating the roles of ROCK signaling in various biological processes. The protocols outlined in these application notes provide robust and reproducible methods for the high-throughput screening and characterization of ROCK inhibitors. The choice of assay will depend on the specific goals of the screening campaign, with biochemical assays offering a direct measure of enzyme inhibition and cell-based assays providing insights into the compound's activity in a more physiological context. The combination of these assays can lead to the identification of potent and cell-permeable ROCK inhibitors for further drug development.
Application Notes and Protocols for A2764 Dihydrochloride in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals Introduction A2764 dihydrochloride is a potent and selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK), also known as K2P18.1. TRESK is a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2764 dihydrochloride is a potent and selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK), also known as K2P18.1. TRESK is a member of the two-pore domain potassium channel family, which plays a crucial role in setting the resting membrane potential of cells. By inhibiting TRESK, A2764 dihydrochloride leads to membrane depolarization and increased cellular excitability. This modulation of ion channel activity can subsequently trigger the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) and a transient increase in intracellular calcium concentration. This application note provides a detailed protocol for utilizing A2764 dihydrochloride in calcium imaging assays to study its effects on cellular function.
Principle of the Assay
This protocol employs a fluorescent calcium indicator, such as Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentration following the application of A2764 dihydrochloride. Fluo-4 AM is a cell-permeable dye that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, Fluo-4. Upon binding to free Ca2+, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence can be monitored over time using fluorescence microscopy or a plate reader to determine the cellular response to A2764 dihydrochloride.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of A2764 dihydrochloride, which are essential for designing and interpreting calcium imaging experiments.
Inhibition of TRESK, leading to membrane depolarization
IC50 (activated mouse TRESK)
6.8 µM - 11.8 µM
Recommended Working Concentration
1 µM - 100 µM (for cell-based assays)
Solubility
Soluble in DMSO (e.g., 70 mg/mL) and water (e.g., 70 mg/mL)
Signaling Pathway
The application of A2764 dihydrochloride is expected to initiate a signaling cascade that results in an increase in intracellular calcium. The diagram below illustrates this proposed pathway.
Caption: Proposed signaling pathway of A2764 dihydrochloride leading to increased intracellular calcium.
Experimental Workflow
The following diagram outlines the general workflow for conducting a calcium imaging experiment with A2764 dihydrochloride.
Caption: General experimental workflow for calcium imaging with A2764 dihydrochloride.
Detailed Experimental Protocol
This protocol provides a general guideline for a calcium imaging assay using A2764 dihydrochloride with cultured adherent cells. Optimization of parameters such as cell type, dye concentration, and incubation times may be necessary for specific experimental conditions.
Materials:
A2764 dihydrochloride
Fluo-4 AM
Pluronic F-127 (20% solution in DMSO)
Dimethyl sulfoxide (DMSO), cell culture grade
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
Cell culture medium appropriate for the chosen cell line
Adherent cells expressing TRESK channels (e.g., dorsal root ganglion neurons, trigeminal ganglion neurons, or a recombinant cell line)
Positive control (e.g., Ionomycin or high concentration of KCl)
Negative control (vehicle, e.g., Assay Buffer with DMSO)
96-well black, clear-bottom imaging plates or other suitable imaging chambers
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
Cell Plating:
Seed cells onto a 96-well black, clear-bottom imaging plate at a density that will result in a confluent monolayer on the day of the experiment.
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
Preparation of Reagents:
A2764 Dihydrochloride Stock Solution: Prepare a 10 mM stock solution of A2764 dihydrochloride in DMSO or water. Store aliquots at -20°C.
Fluo-4 AM Loading Solution:
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
For a final loading concentration of 2 µM, dilute the 1 mM Fluo-4 AM stock solution into Assay Buffer.
Add Pluronic F-127 to the diluted Fluo-4 AM solution to a final concentration of 0.02% to aid in dye solubilization. For example, add 1 µL of 20% Pluronic F-127 per 1 mL of loading solution.
Vortex the solution thoroughly. Prepare this solution fresh for each experiment.
Cell Loading with Fluo-4 AM:
Remove the cell culture medium from the wells.
Wash the cells once with 100 µL of Assay Buffer.
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
Incubate the plate at 37°C for 30-60 minutes in the dark.
Washing:
After incubation, gently remove the Fluo-4 AM Loading Solution.
Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
After the final wash, add 100 µL of Assay Buffer to each well.
Calcium Imaging:
Place the plate in the fluorescence microscope or plate reader.
Baseline Measurement: Acquire a baseline fluorescence reading for 1-2 minutes to ensure a stable signal.
Compound Addition: Add the desired concentration of A2764 dihydrochloride (e.g., in a 10X concentration to achieve the final desired concentration) to the wells. Also include wells for the vehicle control and a positive control (e.g., 50 mM KCl to induce depolarization or 1-5 µM Ionomycin to maximize calcium influx).
Data Acquisition: Immediately begin recording the fluorescence intensity over time. The recording duration will depend on the kinetics of the response but is typically in the range of 5-15 minutes.
Data Analysis:
Define regions of interest (ROIs) around individual cells or across the entire well.
Measure the average fluorescence intensity within the ROIs for each time point.
Normalize the fluorescence data to the baseline reading (F/F0, where F is the fluorescence at a given time point and F0 is the average baseline fluorescence).
Plot the normalized fluorescence intensity over time to visualize the calcium transients.
Calculate parameters such as the peak amplitude of the response, the time to peak, and the area under the curve to quantify the effects of A2764 dihydrochloride.
Expected Results:
Application of A2764 dihydrochloride to cells expressing functional TRESK channels is expected to cause a concentration-dependent increase in intracellular calcium. This will be observed as an increase in Fluo-4 fluorescence intensity. The vehicle control should not elicit a significant response, while the positive control should induce a robust increase in fluorescence.
Troubleshooting:
No response to A2764:
Confirm the expression and functionality of TRESK channels in the chosen cell line.
Verify the activity of the A2764 dihydrochloride compound.
Ensure that the cells express voltage-gated calcium channels.
High background fluorescence:
Ensure complete removal of extracellular Fluo-4 AM by thorough washing.
Optimize the dye loading concentration and incubation time.
Cell death:
Reduce the concentration of A2764 dihydrochloride or the duration of exposure.
Ensure the health of the cell culture.
By following this detailed protocol, researchers can effectively utilize A2764 dihydrochloride to investigate its impact on intracellular calcium signaling and gain valuable insights into the physiological roles of the TRESK potassium channel.
Application
Application Notes and Protocols for Testing A2764 Dihydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction A2764 dihydrochloride is a potent and selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK), also known as K2P18.1, a member o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2764 dihydrochloride is a potent and selective inhibitor of the TWIK-related spinal cord K+ channel (TRESK), also known as K2P18.1, a member of the two-pore domain potassium channel family. These channels are critical in setting the resting membrane potential and regulating neuronal excitability. TRESK channels are predominantly expressed in sensory neurons, including those in the dorsal root and trigeminal ganglia, making them a promising therapeutic target for conditions associated with neuronal hyperexcitability, such as migraine and neuropathic pain.
These application notes provide a comprehensive overview of preclinical animal models and detailed protocols to assess the efficacy of A2764 dihydrochloride in relevant disease states.
Mechanism of Action and Signaling Pathway
A2764 dihydrochloride selectively blocks the TRESK potassium channel. The inhibition of TRESK leads to depolarization of the neuronal membrane, making neurons more excitable. In the context of pain and migraine, pathological conditions can lead to a downregulation or dysfunction of TRESK channels, contributing to the hyperexcitability of nociceptive neurons. By modulating this pathway, A2764 dihydrochloride can be investigated for its potential to influence nociceptive signaling. The IC50 of A2764 dihydrochloride for the activated mouse TRESK channel is approximately 6.8 µM to 11.8 µM.
Method
Application Notes and Protocols for A2764 Dihydrochloride in the Xenopus Oocyte Expression System
For Researchers, Scientists, and Drug Development Professionals Introduction A2764 dihydrochloride, also widely known as Glibenclamide, is a potent, second-generation sulfonylurea compound. It is a well-characterized inh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2764 dihydrochloride, also widely known as Glibenclamide, is a potent, second-generation sulfonylurea compound. It is a well-characterized inhibitor of ATP-sensitive potassium (K-ATP) channels. The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of ion channels and receptors, making it an ideal system for studying the pharmacological effects of compounds like A2764 dihydrochloride. This document provides detailed protocols and application notes for the use of A2764 dihydrochloride in studying K-ATP channels expressed in Xenopus oocytes.
K-ATP channels are crucial in linking cellular metabolism to electrical activity in various tissues, including pancreatic beta-cells, neurons, and cardiac and skeletal muscle. These channels are complexes of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. A2764 dihydrochloride exerts its inhibitory effect by binding to the SUR subunit.
Mechanism of Action of A2764 Dihydrochloride
A2764 dihydrochloride closes K-ATP channels, leading to cell membrane depolarization. In pancreatic beta-cells, this depolarization opens voltage-gated calcium channels, resulting in calcium influx and subsequent insulin secretion. The high-affinity and specific binding of A2764 dihydrochloride to the SUR subunit makes it an invaluable tool for characterizing the function and pharmacology of different K-ATP channel isoforms.
Application
Application Notes and Protocols for Immunohistochemistry with A2764 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction A2764 dihydrochloride is a potent and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. The c-Kit proto-oncogene encode...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2764 dihydrochloride is a potent and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. The c-Kit proto-oncogene encodes a transmembrane tyrosine kinase growth factor receptor, and its ligand, stem cell factor (SCF), promotes the proliferation of various cell types.[1] Dysregulation of c-Kit activity is implicated in several cancers, making it a key target for therapeutic intervention.[1] These application notes provide a detailed protocol for utilizing A2764 dihydrochloride in immunohistochemistry (IHC) to investigate its effects on downstream signaling pathways in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Mechanism of Action
A2764 dihydrochloride competitively binds to the ATP-binding pocket of the c-Kit tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition blocks the PI3K/Akt/mTOR and MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][2]
The following table summarizes the hypothetical results of an IHC experiment evaluating the effect of A2764 dihydrochloride on the expression of phosphorylated ERK (p-ERK), a downstream marker of c-Kit activation, in a tumor xenograft model.
This protocol is designed for the detection of a downstream marker of c-Kit signaling (e.g., p-ERK) in FFPE tissue sections following treatment with A2764 dihydrochloride.
Materials:
FFPE tissue sections on positively charged slides
Xylene
Ethanol (100%, 95%, 80%, 70%)
Deionized water
10 mM Sodium Citrate Buffer (pH 6.0)
Phosphate Buffered Saline (PBS)
Blocking solution (e.g., 5% normal goat serum in PBS)
A2764 dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for A2764 dihydrochloride. Frequently Asked Questi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for A2764 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving A2764 dihydrochloride?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. A2764 dihydrochloride exhibits good solubility in DMSO.[1][2] It is crucial to use fresh, high-purity, anhydrous DMSO, as its hygroscopic nature can lead to the absorption of moisture, which may reduce the solubility of the compound.[2][3]
Q2: My A2764 dihydrochloride did not fully dissolve in DMSO. What should I do?
If you observe incomplete dissolution, gentle warming and/or sonication can aid in dissolving the compound.[4] Ensure your DMSO is not old or has been exposed to moisture, as this can significantly impact solubility.[2][3]
Q3: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue for compounds dissolved in DMSO. To mitigate this, consider using a formulation with co-solvents and surfactants. For in vivo experiments, specific formulations are recommended to maintain solubility.[4]
Q4: Are there any established protocols for preparing A2764 dihydrochloride for in vivo studies?
Yes, there are established protocols for preparing A2764 dihydrochloride for administration. Here are two examples:
Protocol 1: A multi-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Protocol 2: A formulation using a cyclodextrin-based solution, which involves 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]
Both of these protocols have been shown to yield a clear solution at a concentration of at least 2.08 mg/mL.[4]
Q5: What is the stability of A2764 dihydrochloride in powder form and in solution?
Powder: When stored at -20°C, A2764 dihydrochloride powder is stable for at least 2 to 3 years.[1][2]
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month.[2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Solubility Data
The solubility of A2764 dihydrochloride can vary slightly between batches. The following table summarizes solubility data from various suppliers.
Preventing A2764 dihydrochloride precipitation in buffer
Technical Support Center: A2764 Dihydrochloride Welcome to the technical support center for A2764 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guid...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: A2764 Dihydrochloride
Welcome to the technical support center for A2764 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of A2764 dihydrochloride, with a specific focus on preventing its precipitation in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is A2764 dihydrochloride and what is its primary mechanism of action?
A2764 dihydrochloride is a highly selective inhibitor of the TRESK potassium channel (TWIK-related spinal cord K+ channel, K2P18.1).[1][2] TRESK is a two-pore domain potassium channel involved in regulating neuronal excitability. By inhibiting TRESK, A2764 dihydrochloride can cause cell depolarization and increase neuronal excitability. This makes it a valuable tool for investigating the physiological roles of TRESK, particularly in the context of migraine and nociception.[1]
Q2: What is the solubility of A2764 dihydrochloride?
A2764 dihydrochloride exhibits high solubility in water and moderate solubility in dimethyl sulfoxide (DMSO). The known solubility values are summarized in the table below.
Solvent
Solubility
Molar Concentration (approx.)
Water
≥ 100 mg/mL
≥ 284.33 mM
DMSO
41.67 mg/mL
118.48 mM
Data sourced from MedchemExpress and MOLNOVA.[1][2]
Q3: I observed precipitation when diluting my DMSO stock of A2764 dihydrochloride into my aqueous buffer. Why is this happening?
While A2764 dihydrochloride is highly soluble in water, precipitation upon dilution of a DMSO stock into an aqueous buffer can still occur. This phenomenon, often called "crashing out," can be attributed to several factors:
Final Concentration Exceeds Solubility Limit in the Buffer: The presence of salts in the buffer can reduce the solubility of the compound compared to pure water.
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause a rapid change in the solvent environment, leading to precipitation.
pH of the Buffer: The ionization state, and therefore the solubility of a compound, can be highly dependent on the pH of the solution. If the buffer's pH is close to the compound's pKa, it may be less soluble.
Low Temperature: The temperature of the buffer can influence solubility. Dilution into a cold buffer can decrease solubility and promote precipitation.
Q4: How can I prevent A2764 dihydrochloride from precipitating in my buffer?
To prevent precipitation, it is recommended to:
Perform a Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock solution in the target aqueous buffer.
Use Pre-warmed Buffer: Always use a buffer that has been pre-warmed to your experimental temperature (e.g., 37°C for cell-based assays).
Control the Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%.
Test Solubility in Your Specific Buffer: Before your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of A2764 dihydrochloride in your specific buffer system.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the precipitation of A2764 dihydrochloride in your experimental buffer.
Issue: Precipitation observed immediately upon dilution of DMSO stock into the buffer.
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment.
A2764 dihydrochloride toxicity and cytotoxicity assessment
Welcome to the technical support center for A2764 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the toxicity and cytotoxicity...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for A2764 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the toxicity and cytotoxicity of this compound. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of A2764 dihydrochloride?
A2764 dihydrochloride is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] According to the available Safety Data Sheets (SDS), the chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2] There is no evidence to suggest it is a carcinogen.[1][2][3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and eye protection, should be strictly followed.[1]
Q2: How should I handle and store A2764 dihydrochloride?
Handle A2764 dihydrochloride in a well-ventilated area and avoid breathing dust.[1] Wear protective gloves, clothing, and eye/face protection.[1] Store the compound in a tightly closed container in a dry and well-ventilated place.[1] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.
Q3: What is the mechanism of action of A2764 dihydrochloride?
A2764 dihydrochloride is a highly selective inhibitor of the TRESK (TWIK-related spinal cord K+ channel, K2P18.1) potassium channel.[4] It has been shown to have moderate inhibitory effects on TREK-1 and TALK-1 channels as well.[4] Inhibition of TRESK can lead to cell depolarization and increased excitability in native cells.[4]
Q4: Is there any available data on the cytotoxicity of A2764 dihydrochloride?
Publicly available quantitative cytotoxicity data (e.g., IC50 values on various cancer cell lines) for A2764 dihydrochloride is limited. The available IC50 value of 6.8 μM is for its inhibitory effect on activated mTRESK channels, which relates to its mechanism of action rather than general cytotoxicity.[4] Therefore, it is crucial to perform your own cytotoxicity assessments on your specific cell lines of interest.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Issue 1: High background signal in my MTT assay.
Possible Cause: Contamination of the culture medium with bacteria or yeast can lead to a false positive signal.
Solution: Always use sterile techniques and check the medium for any signs of contamination before use.
Possible Cause: Phenol red in the culture medium can interfere with absorbance readings.
Solution: Use a culture medium without phenol red or run appropriate background controls containing medium only.
Issue 2: Formazan crystals are not fully dissolving.
Possible Cause: Insufficient mixing or incubation time with the solubilization solution.
Solution: Increase the shaking time on an orbital shaker (e.g., to 15 minutes) or gently pipette the solution up and down to aid dissolution. Ensure the plate is incubated for a sufficient duration after adding the solubilizing agent.
Cytotoxicity Assays (e.g., LDH Release)
Issue 3: High spontaneous LDH release in control wells.
Possible Cause: Suboptimal cell health or harsh handling during plating or media changes.
Solution: Ensure cells are healthy and not overgrown before plating. Handle cells gently during all steps of the experiment. Minimize the serum percentage in the medium to a level that maintains viability without contributing to high background LDH.
Issue 4: Variability between replicate wells.
Possible Cause: Inconsistent cell seeding or uneven distribution of the compound.
Solution: Ensure a homogenous cell suspension before plating and use a multichannel pipette for adding cells and compounds to minimize variability.
Quantitative Data Presentation
When presenting your cytotoxicity data for A2764 dihydrochloride, a structured table is recommended for clarity and ease of comparison. Below are example templates for presenting IC50 values from cell viability and cytotoxicity assays.
Table 1: Example IC50 Values of A2764 Dihydrochloride on Various Cell Lines (MTT Assay)
Cell Line
Tissue of Origin
Incubation Time (hours)
IC50 (µM)
HEK293
Human Embryonic Kidney
48
Data to be determined
HeLa
Human Cervical Cancer
48
Data to be determined
A549
Human Lung Carcinoma
48
Data to be determined
SH-SY5Y
Human Neuroblastoma
48
Data to be determined
Table 2: Example LDH Release from Different Cell Lines Treated with A2764 Dihydrochloride
Cell Line
Concentration of A2764 (µM)
Incubation Time (hours)
% Cytotoxicity (LDH Release)
HEK293
10
24
Data to be determined
HEK293
50
24
Data to be determined
SH-SY5Y
10
24
Data to be determined
SH-SY5Y
50
24
Data to be determined
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2][3][4]
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of A2764 dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only control wells.
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well.
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay procedures.[5][6]
Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.
Compound Treatment: Treat cells with various concentrations of A2764 dihydrochloride and a vehicle control. Include wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).
Incubation: Incubate the plate for the desired time.
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Stop Reaction: Add 50 µL of a stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of A2764 dihydrochloride.
Hypothetical Signaling Pathway of A2764 Dihydrochloride-Induced Cytotoxicity
Caption: Hypothetical pathway of A2764 dihydrochloride-induced apoptosis.
Improving the bioavailability of A2764 dihydrochloride in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of A2764 dihydro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of A2764 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is A2764 dihydrochloride and what are its known properties?
A2764 dihydrochloride is a highly selective inhibitor of the TRESK (TWIK-related spinal cord K+ channel, K2P18.1) potassium channel.[1] It has been investigated for its potential role in migraine and nociception.[1]
Q2: I am observing low efficacy of A2764 dihydrochloride in my in vivo experiments. What could be the potential cause?
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like A2764 dihydrochloride?
Several formulation strategies can be employed to enhance the bioavailability of drugs with low aqueous solubility.[5] These can be broadly categorized as:
Physical Modifications: Altering the physical properties of the drug substance.
Lipid-Based Formulations: Incorporating the drug into lipid carriers.
Use of Excipients: Adding other substances to the formulation to improve solubility and absorption.
The choice of strategy will depend on the specific physicochemical properties of A2764 dihydrochloride and the experimental model.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with A2764 dihydrochloride and suggests potential solutions.
Issue
Potential Cause
Recommended Troubleshooting Steps
High variability in experimental results between subjects.
Inconsistent absorption of the compound due to poor solubility.
1. Particle Size Reduction: Decrease the particle size of A2764 dihydrochloride to increase its surface area and dissolution rate.[7][8] 2. Formulation with Surfactants: Incorporate a biocompatible surfactant in the vehicle to improve wetting and dissolution.[9]
Low plasma concentration of A2764 dihydrochloride after oral administration.
Poor absorption from the gastrointestinal (GI) tract.
1. Lipid-Based Formulation: Formulate A2764 dihydrochloride in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to enhance absorption via the lymphatic pathway.[3][6] 2. Use of Permeation Enhancers: Include a permeation enhancer in the formulation to increase the permeability of the intestinal membrane.[10]
Precipitation of the compound in aqueous vehicle before administration.
Low aqueous solubility of the dihydrochloride salt form at the desired concentration.
1. Co-solvent System: Use a mixture of a biocompatible organic solvent and water (a co-solvent system) to increase solubility.[11] 2. pH Adjustment: Investigate the pH-solubility profile of A2764 dihydrochloride and adjust the pH of the vehicle to a range where solubility is maximal.[9] 3. Solid Dispersion: Create a solid dispersion of A2764 dihydrochloride in a hydrophilic polymer to improve its dissolution properties.[8][12]
Experimental Protocols
Below are detailed methodologies for some of the key strategies mentioned above. These are general protocols and may require optimization for A2764 dihydrochloride.
Protocol 1: Particle Size Reduction via Micronization
Objective: To increase the surface area and dissolution rate of A2764 dihydrochloride.
Materials:
A2764 dihydrochloride powder
Micronizer (e.g., jet mill)
Laser diffraction particle size analyzer
Dissolution testing apparatus
Methodology:
Mill a pre-weighed amount of A2764 dihydrochloride powder using a jet mill according to the manufacturer's instructions.
Collect the micronized powder.
Determine the particle size distribution of the micronized powder using a laser diffraction particle size analyzer. Aim for a mean particle size in the range of 1-10 µm.
Perform a dissolution test comparing the micronized powder to the un-milled powder in a relevant buffer (e.g., simulated gastric fluid).
Formulate the micronized powder in a suitable vehicle for in vivo administration.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the oral absorption of A2764 dihydrochloride by formulating it in a lipid-based system.
Materials:
A2764 dihydrochloride
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
Surfactant (e.g., Kolliphor EL, Tween 80)
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Vortex mixer
Water bath
Methodology:
Screen various oils, surfactants, and co-surfactants for their ability to solubilize A2764 dihydrochloride.
Based on the screening results, select a combination of oil, surfactant, and co-surfactant.
Prepare different ratios of the selected components and mix them thoroughly using a vortex mixer.
Add a known amount of A2764 dihydrochloride to each mixture and vortex until the drug is completely dissolved. Gentle heating in a water bath may be used if necessary.
To test the self-emulsifying properties, add a small volume of the formulation to water and observe the formation of a microemulsion.
The final formulation can be administered orally in a gelatin capsule.
Visualizations
Caption: Workflow for addressing low in vivo efficacy of A2764 dihydrochloride.
Caption: Simplified signaling pathway of A2764 dihydrochloride.
Welcome to the technical support center for A2764 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to batch-to-b...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for A2764 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to batch-to-batch variability of A2764 dihydrochloride, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is A2764 dihydrochloride and what is its primary mechanism of action?
A2764 dihydrochloride is a chemical compound that functions as a highly selective inhibitor of the TRESK potassium channel (TWIK-related spinal cord K+ channel, K2P18.1).[1][2] By inhibiting TRESK, it can lead to cell depolarization and increased excitability. It also shows moderate inhibitory effects on TREK-1 and TALK-1 channels.[2] Its potential applications are in studying the role of the TRESK channel in conditions like migraine and nociception.[2]
Q2: What are the common causes of batch-to-batch variability in chemical compounds like A2764 dihydrochloride?
Batch-to-batch variability in synthetic chemical compounds can stem from several factors throughout the manufacturing process.[3][4][5] These include:
Purity of Starting Materials and Reagents: Impurities in the initial chemical building blocks can lead to the formation of unwanted byproducts.[3]
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring speed can alter the course of the chemical synthesis.[3]
Solvent Quality: The grade, purity, and water content of solvents used in the reaction and purification steps can significantly impact the final product.[3]
Work-up and Purification Procedures: Inconsistencies in methods like extraction, washing, crystallization, and chromatography can affect the purity and yield.[3]
Human Error: Variations in experimental techniques among chemists can introduce variability.[3]
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different physical properties, such as solubility and dissolution rate.[6]
Q3: How can batch-to-batch variability of A2764 dihydrochloride impact my experimental results?
Inconsistent product quality can have significant consequences for research and development.[7][8][9] Potential impacts include:
Lack of Reproducibility: A critical aspect of the scientific method, the inability to reproduce experiments with a new batch of the compound, can invalidate findings.[8][11]
Unexpected Biological Effects: Contaminants may have their own biological activities, leading to off-target effects or toxicity.[7][9]
Failed Experiments and Wasted Resources: Using a suboptimal batch can lead to failed experiments, resulting in increased costs and delays.[7]
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
You observe that a new batch of A2764 dihydrochloride shows a significantly different IC50 value in your TRESK inhibition assay compared to previous batches.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent potency of A2764 dihydrochloride.
Detailed Steps:
Verify Experimental Consistency: Before assuming the compound is the issue, ensure all other experimental parameters are consistent with previous successful experiments. This includes cell line passage number, media and reagent preparation, and instrument settings.
Characterize the New Batch: If possible, perform analytical tests on the new batch of A2764 dihydrochloride.
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. Compare the chromatogram to that of a previously well-performing batch. Look for the presence of extra peaks, which may indicate impurities.
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm that the chemical structure is correct.
Solubility Test: Ensure the compound dissolves completely at the desired concentration in your chosen solvent. Incomplete dissolution will lead to a lower effective concentration.
Compare Data: Analyze the characterization data and compare it to the certificate of analysis provided by the supplier and, if available, data from a previous batch that performed as expected.
Contact Supplier: If you identify discrepancies in purity, identity, or solubility, contact the supplier's technical support with your findings and request a replacement or further analysis.
Issue 2: Poor Solubility or Precipitation During Experiment
You notice that A2764 dihydrochloride from a new batch does not dissolve well or precipitates out of solution during your experiment.
Troubleshooting Steps:
Review Solubility Data: A2764 dihydrochloride is reported to be soluble in DMSO at a concentration of 41.67 mg/mL (118.48 mM).[1] Ensure your stock solution concentration does not exceed this.
Check Solvent Quality: Use high-purity, anhydrous DMSO. Water content in the solvent can significantly decrease the solubility of many organic compounds.
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator. Avoid excessive heat, which could degrade the compound.
Consider pH: As a dihydrochloride salt, the pH of your aqueous experimental buffer can affect the solubility of A2764. Ensure the pH of your final solution is compatible with the compound staying in solution.
Polymorphism: Different crystal forms (polymorphs) of a compound can have different solubilities.[6] If solubility issues persist despite following the above steps, it's possible you have a different polymorph. Contacting the supplier for information on their crystallization process may be helpful.
Data Summary and Comparison
When evaluating a new batch of A2764 dihydrochloride, it is crucial to compare its analytical data with a reference standard or a previously validated batch.
Table 1: Example Comparison of A2764 Dihydrochloride Batches
Parameter
Batch A (Reference)
Batch B (New)
Acceptable Range
Purity (HPLC)
99.5%
96.2%
>98%
Identity (¹H NMR)
Conforms to structure
Conforms to structure
Must conform
Identity (MS)
[M+H]⁺ matches theoretical
[M+H]⁺ matches theoretical
Must match
Appearance
White to off-white solid
Yellowish solid
White to off-white
Solubility (DMSO)
>40 mg/mL
25 mg/mL
>40 mg/mL
Major Impurity
0.2%
2.5%
<0.5%
In this example, Batch B would be flagged for having lower purity, a different appearance, and reduced solubility, all of which could contribute to inconsistent experimental results.
Key Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of A2764 dihydrochloride.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in water.
B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Accurately weigh and dissolve A2764 dihydrochloride in a suitable solvent (e.g., DMSO or mobile phase) to a final concentration of approximately 1 mg/mL.
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for confirming the chemical structure of A2764 dihydrochloride.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of A2764 dihydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
Acquisition: Acquire a standard proton NMR spectrum.
Analysis: Compare the chemical shifts, splitting patterns, and integration values of the acquired spectrum with the known structure of A2764 dihydrochloride. The spectrum should be consistent with the expected protons in the molecule.
Signaling Pathway and Logical Relationships
A2764 Dihydrochloride Mechanism of Action
Caption: A2764 dihydrochloride inhibits the TRESK potassium channel.
Logical Relationship: Purity and Experimental Outcome
Technical Support Center: A2764 Dihydrochloride for CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful delivery of A2764 dihydrochloride in Central Nervous System (CNS) studies....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful delivery of A2764 dihydrochloride in Central Nervous System (CNS) studies. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is A2764 dihydrochloride and what is its mechanism of action in the CNS?
A2764 dihydrochloride is a highly selective inhibitor of the TRESK (TWIK-related spinal cord K+) channel, a member of the two-pore domain potassium (K2P) channel family.[1] TRESK channels are expressed in the nervous system and play a role in regulating neuronal excitability.[2] By inhibiting TRESK, A2764 dihydrochloride can modulate neuronal activity, making it a valuable tool for investigating the role of these channels in various neurological processes and disease models. Inhibition of TRESK can lead to neuronal depolarization, which may influence processes such as pain perception and seizure activity.
Q2: What are the primary challenges in delivering A2764 dihydrochloride to the CNS?
The main obstacle for delivering any therapeutic agent to the CNS is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[3] For small molecules like A2764 dihydrochloride, direct administration into the CNS is often required to bypass the BBB and achieve therapeutic concentrations.
Q3: What are the recommended delivery methods for A2764 dihydrochloride in CNS studies?
Due to the BBB, invasive techniques are commonly employed for direct CNS delivery. The most suitable method will depend on the specific research question and target brain region. Common methods include:
Intracerebroventricular (ICV) Injection: This method delivers the compound directly into the cerebral ventricles, allowing for widespread distribution throughout the CNS via the cerebrospinal fluid (CSF). This is a common starting point for assessing the central effects of a compound.
Intraparenchymal Injection: This technique involves injecting the compound directly into a specific brain region, which is ideal for studying localized effects.
Intrathecal Injection: This method delivers the compound into the subarachnoid space of the spinal cord, primarily for studies involving spinal pathways.
Q4: How should I prepare A2764 dihydrochloride for in vivo administration?
A2764 dihydrochloride is soluble in DMSO at 41.67 mg/mL (118.48 mM).[1] For in vivo CNS studies, it is crucial to prepare a solution that is sterile, pyrogen-free, and has a pH and osmolarity compatible with the CSF to avoid toxicity and inflammation.[4][5] A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with a sterile, isotonic vehicle such as artificial cerebrospinal fluid (aCSF) or saline. It is critical to ensure the final concentration of DMSO is kept to a minimum (typically <1-5%) to avoid solvent-induced toxicity. A pilot solubility and stability study in the final vehicle is highly recommended.
Troubleshooting Guides
Problem 1: Precipitation of A2764 dihydrochloride in the vehicle.
Possible Cause: The aqueous solubility of A2764 dihydrochloride may be limited, leading to precipitation when the DMSO stock is diluted in an aqueous vehicle.
Solutions:
Increase the proportion of co-solvent: If initial dilutions with a low percentage of DMSO result in precipitation, gradually increasing the DMSO concentration (while staying within toxicologically acceptable limits) may improve solubility. Always include a vehicle-only control group with the same final DMSO concentration in your experiments.
Use of solubilizing agents: Consider the use of cyclodextrins (e.g., HP-β-CD) to enhance the aqueous solubility of the compound. These agents can encapsulate the hydrophobic drug molecule, increasing its solubility in aqueous solutions.
pH adjustment: The solubility of compounds can be pH-dependent. Investigating the pH-solubility profile of A2764 dihydrochloride may reveal a pH at which it is more soluble. However, ensure the final pH of the formulation is close to physiological pH (around 7.3-7.4) to avoid tissue damage.
Sonication: Gentle sonication of the solution during preparation can help to break down small aggregates and facilitate dissolution.
Problem 2: High mortality or adverse events in animals post-injection.
Possible Cause: This can be due to several factors including the surgical procedure, injection parameters, or the pharmacological effect of the compound.
Solutions:
Refine surgical technique: Ensure aseptic surgical techniques are strictly followed to prevent infection. Minimize tissue damage during the implantation of the cannula.
Optimize injection volume and rate: For intracerebroventricular injections in mice, the total volume should be kept low (e.g., 1-5 µL) and the injection should be performed slowly (e.g., 0.5-1 µL/min) to avoid a rapid increase in intracranial pressure.
Vehicle toxicity: Ensure the vehicle itself is not causing toxicity. Run a control group that receives only the vehicle to assess its effects.
Dose-response study: The observed toxicity might be due to a high dose of A2764 dihydrochloride. Conduct a dose-response study starting with a very low dose to determine the maximum tolerated dose (MTD).
Confirm cannula placement: Incorrect placement of the injection cannula can lead to tissue damage and adverse events. Histological verification of the cannula track at the end of the study is recommended.
Problem 3: Lack of a clear pharmacological effect.
Possible Cause: The dose of A2764 dihydrochloride may be too low, the compound may not be reaching the target site in sufficient concentrations, or the experimental model may not be sensitive to TRESK inhibition.
Solutions:
Increase the dose: If no adverse effects are observed at the initial dose, a dose-escalation study can be performed to determine if a higher dose elicits the expected effect.
Verify compound stability: Ensure that A2764 dihydrochloride is stable in the prepared formulation for the duration of the experiment. A pre-experiment stability analysis is advisable.
Confirm target engagement: If possible, use a biomarker or an ex vivo assay to confirm that A2764 dihydrochloride is inhibiting TRESK channels in the CNS at the administered dose.
Re-evaluate the delivery method: If using a delivery method that results in widespread distribution (like ICV), but the target is a specific, deep brain structure, consider a more localized delivery method like intraparenchymal injection.
Check for efflux: Although less of a concern with direct CNS delivery, some compounds can be actively transported out of the brain tissue. While less likely to be the primary issue with direct injection, it's a factor to consider in the overall pharmacokinetics.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of A2764 Dihydrochloride in Mice
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a stereotaxic frame.
Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
Incision: Make a midline incision in the scalp to expose the skull.
Stereotaxic Targeting: Identify the bregma. For injection into the lateral ventricle, typical coordinates from bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
Craniotomy: Drill a small burr hole at the target coordinates, being careful not to damage the dura mater.
Injection: Slowly lower a Hamilton syringe with a 30-gauge needle to the target DV coordinate. Infuse the A2764 dihydrochloride solution at a controlled rate (e.g., 0.5 µL/min).
Needle Retention and Withdrawal: Leave the needle in place for 2-5 minutes after the injection to prevent backflow. Slowly withdraw the needle.
Closure and Post-operative Care: Suture the incision and provide appropriate post-operative analgesia. Monitor the animal until it has fully recovered from anesthesia.
Data Presentation
Table 1: General Parameters for Intracerebroventricular (ICV) Injection in Mice
Parameter
Recommended Range
Key Considerations
Injection Volume
1 - 5 µL
Keep volume as low as possible to minimize intracranial pressure changes.
Injection Rate
0.5 - 1 µL/min
A slow infusion rate is critical to prevent acute adverse reactions.
DMSO Concentration
< 5% (ideally < 1%)
Minimize to avoid solvent toxicity. Always include a vehicle control.
Needle Gauge
30 - 34 G
Smaller gauge needles cause less tissue damage.
Note: Specific dosages for A2764 dihydrochloride for CNS studies are not yet established in the literature. It is imperative for researchers to conduct their own dose-response studies to determine the optimal dose for their specific experimental model and research question.
Visualizations
Caption: Experimental workflow for CNS delivery of A2764 dihydrochloride via ICV injection.
Caption: Simplified signaling pathway of A2764 dihydrochloride action on neuronal excitability.
A Comparative Guide to A2764 Dihydrochloride and Other TRESK Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of A2764 dihydrochloride with other known inhibitors of the TWIK-related spinal cord K+ (TRESK) channel, a key r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A2764 dihydrochloride with other known inhibitors of the TWIK-related spinal cord K+ (TRESK) channel, a key regulator of neuronal excitability. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to TRESK (KCNK18)
TRESK, also known as KCNK18 or K2P18.1, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential in various cell types, particularly in sensory neurons of the dorsal root and trigeminal ganglia. By regulating potassium ion flux, TRESK channels modulate neuronal firing rates and have been implicated in pain perception, migraine, and other neurological conditions. Their unique regulation by intracellular calcium and calcineurin-mediated dephosphorylation sets them apart from other K2P channels. Inhibition of TRESK leads to membrane depolarization and increased neuronal excitability, making TRESK inhibitors valuable tools for studying these physiological processes and potential therapeutic agents.
Quantitative Comparison of TRESK Inhibitors
The following table summarizes the inhibitory potency (IC50) of A2764 dihydrochloride and other compounds against the TRESK channel. Where available, data on their selectivity against related TREK and TALK channels are also included.
Detailed protocols for two common assays used to characterize TRESK inhibitors are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in single cells.
1. Cell Preparation:
Culture tsA201 or HEK293 cells transiently or stably expressing the human TRESK channel.
Plate cells onto glass coverslips a few days prior to recording.
Positively transfected cells can be identified by co-expression of a fluorescent protein (e.g., GFP).[13]
2. Solutions:
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with carbogen (95% O2/5% CO2).[14][15]
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[14]
3. Recording Procedure:
Place a coverslip with cells in the recording chamber and perfuse with aCSF.
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
Approach a cell with the pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[15][16]
Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps or ramps to elicit TRESK currents.
Apply test compounds at various concentrations to the external solution and measure the inhibition of the TRESK current.
Analyze the data to determine the IC50 value for each compound.
FluxOR™ Potassium Ion Channel Assay
This is a high-throughput fluorescence-based assay that measures the activity of potassium channels.
1. Principle:
The assay utilizes the permeability of potassium channels to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[17][18]
2. Cell Preparation:
Plate U2OS or other suitable cells expressing the TRESK channel in a 96- or 384-well plate.[17][19]
3. Assay Protocol (Quick Start):
Remove the cell culture medium.
Add the Loading Buffer containing the FluxOR™ dye to each well.
Incubate at room temperature for 60 minutes, protected from light.[17][20]
Remove the Loading Buffer and replace it with Assay Buffer.
Pre-incubate the cells with the test compounds.
Use a fluorescence plate reader with kinetic dispense capability to measure the baseline fluorescence.
Add the Stimulus Buffer containing thallium to initiate ion flux through the TRESK channels.
Continue to measure the fluorescence kinetically to determine the extent of channel inhibition by the test compounds.[21][22]
Signaling Pathways and Logical Relationships
TRESK Channel Regulation
The activity of the TRESK channel is dynamically regulated by intracellular signaling pathways, primarily involving calcium and phosphorylation.
Caption: TRESK channel activation and inhibition pathway.
Experimental Workflow for TRESK Inhibitor Characterization
The following diagram outlines a typical workflow for identifying and characterizing novel TRESK inhibitors.
Comparative Analysis of A2764 Dihydrochloride and TREK-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A2764 dihydrochloride and prominent TREK-1 inhibitors. It is important to note at the outset that A2764 dihy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A2764 dihydrochloride and prominent TREK-1 inhibitors. It is important to note at the outset that A2764 dihydrochloride is primarily a selective inhibitor of the TRESK (K2P18.1) channel, not the TREK-1 (K2P2.1) channel. However, it has been reported to have moderate inhibitory effects on TREK-1. This guide will, therefore, present a comparative analysis of A2764 dihydrochloride's effects on its primary target, TRESK, and its off-target effects on TREK-1, alongside a detailed look at established TREK-1 inhibitors.
This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of these compounds.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for A2764 dihydrochloride and a selection of well-characterized TREK-1 inhibitors.
Table 1: Potency of A2764 Dihydrochloride on TRESK and TREK-1 Channels
Dihydropyridine Ca2+ channel blocker with potent TREK-1 inhibitory effects.[5]
Signaling Pathways
The regulation of TRESK and TREK-1 channels involves distinct signaling pathways, which are crucial for understanding the context of their inhibition.
TRESK (KCNK18) Channel Regulation
The TRESK channel plays a significant role in setting the resting membrane potential of sensory neurons.[4] Its activity is uniquely modulated by intracellular calcium levels through the phosphatase calcineurin.[4]
TRESK channel activation by intracellular calcium via calcineurin.
TREK-1 (KCNK2) Channel Regulation
TREK-1 is a polymodal channel, meaning its activity is regulated by a diverse range of physical and chemical stimuli. This includes mechanical stretch, temperature, intracellular pH, and signaling lipids. Its inhibition is often mediated by G-protein coupled receptors (GPCRs).
Polymodal regulation of the TREK-1 channel by various stimuli.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for both TRESK and TREK-1 channel inhibitors is predominantly carried out using the whole-cell patch-clamp electrophysiology technique.
General Experimental Workflow for IC50 Determination
Workflow for determining IC50 using whole-cell patch-clamp.
Detailed Methodology: Whole-Cell Patch-Clamp for K2P Channel Inhibitors
Cell Preparation:
HEK293 or CHO cells are commonly used and are cultured under standard conditions (e.g., 37°C, 5% CO2).
Cells are transiently transfected with the cDNA encoding the human or mouse TRESK or TREK-1 channel using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
Whole-cell patch-clamp recordings are performed at room temperature.
Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with the intracellular solution.
Intracellular solution (example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, adjusted to pH 7.2 with KOH.
Extracellular solution (example): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2 and 5% CO2.
A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
Data Acquisition and Analysis:
Cells are voltage-clamped at a holding potential (e.g., -80 mV).
Channel currents are elicited by applying voltage ramps or steps (e.g., a 1-second ramp from -100 mV to +50 mV).
A stable baseline current is recorded before the application of any inhibitor.
The inhibitor is then perfused into the bath at increasing concentrations. The effect of each concentration is measured until a steady-state inhibition is reached.
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The IC50 value is determined by fitting the dose-response curve with a Hill equation.
Note: For studying state-dependent inhibitors like A2764 dihydrochloride on TRESK, the channel may first be activated (e.g., with a calcium ionophore like ionomycin) before applying the inhibitor to determine the IC50 on the activated state of the channel.[1] Similarly, for some TREK-1 inhibitors, the channel is often activated with arachidonic acid before inhibitor application.
Concluding Remarks
The distinction between TRESK and TREK-1 as primary targets for A2764 dihydrochloride and the other discussed inhibitors, respectively, is fundamental for researchers in the field. While A2764 dihydrochloride shows high selectivity for TRESK, its moderate off-target effects on TREK-1 warrant consideration in experimental design and interpretation. The TREK-1 inhibitors, particularly the spadin analogs, demonstrate high potency and selectivity for their target. The provided data, protocols, and pathway diagrams offer a foundational resource for the continued investigation and development of specific modulators for the K2P channel family.
A Comparative Guide to the Cross-Reactivity of A2764 Dihydrochloride with K2P Channels
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of A2764 dihydrochloride's interaction with Two-Pore Domain Potassium (K2P) channels. While A2764 dihydrochloride...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of A2764 dihydrochloride's interaction with Two-Pore Domain Potassium (K2P) channels. While A2764 dihydrochloride is recognized as a selective inhibitor of the TRESK (K2P18.1) channel, comprehensive public data on its cross-reactivity with other K2P channel subfamilies is limited. This document summarizes the available information and presents a standardized experimental protocol for determining the selectivity profile of A2764 dihydrochloride against a panel of K2P channels.
Executive Summary
A2764 dihydrochloride is a known inhibitor of the TRESK (TWIK-related spinal cord K+ channel, K2P18.1), a member of the K2P channel family. It has been identified as a selective inhibitor for this channel with a reported half-maximal inhibitory concentration (IC50) of 11.8 µM for the activated mouse TRESK channel.[1][2] The degree of inhibition by A2764 has been shown to be greater in the activated state of the TRESK channel compared to its resting state.[1] Inhibition of TRESK by A2764 can lead to cell depolarization and an increase in cellular excitability.[1]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of A2764 dihydrochloride against the TRESK channel. Data for other K2P channels is not currently available in the public domain and would require experimental determination.
To determine the cross-reactivity of A2764 dihydrochloride, a standardized electrophysiological screening approach is recommended. The following protocol outlines the key steps for assessing the inhibitory activity of the compound on a panel of heterologously expressed K2P channels.
Cell Culture and Transfection
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of K2P channels.
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Transfection: Transiently transfect HEK293 cells with plasmid DNA encoding the human K2P channel of interest (e.g., TREK-1, TASK-1, etc.). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to identify successfully transfected cells for electrophysiological recording. Use a suitable transfection reagent according to the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection.
Electrophysiology
Recording Method: Whole-cell patch-clamp electrophysiology is the gold standard for measuring ion channel activity.
Solutions:
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. The symmetrical potassium concentrations are used to set the reversal potential near 0 mV, allowing for the isolation of K2P channel currents.
Recording Procedure:
Obtain high-resistance (GΩ) seals between the patch pipette and the cell membrane.
Rupture the cell membrane to achieve the whole-cell configuration.
Hold the membrane potential at a holding potential of -80 mV.
Apply a series of voltage steps or ramps to elicit K2P channel currents. A typical voltage ramp protocol would be from -100 mV to +100 mV over 500 ms.
Record baseline currents in the absence of the compound.
Perfuse the external solution containing various concentrations of A2764 dihydrochloride (e.g., ranging from 0.1 µM to 100 µM) onto the cell.
Record the currents in the presence of the compound until a steady-state effect is observed.
Data Analysis:
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after the application of A2764 dihydrochloride.
Calculate the percentage of current inhibition for each concentration of the compound.
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the A2764 dihydrochloride concentration.
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow for K2P Channel Cross-Reactivity Screening
Reproducibility of A2764 dihydrochloride effects in different labs
A Comparative Guide to the Reproducibility of A2764 Dihydrochloride Effects To our valued researchers, scientists, and drug development professionals, This guide aims to provide a comprehensive comparison of the effects...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Reproducibility of A2764 Dihydrochloride Effects
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of the effects of A2764 dihydrochloride across different laboratories to address the critical issue of reproducibility in scientific research. However, a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific data on A2764 dihydrochloride.
There are no direct, head-to-head studies comparing the reproducibility of this compound's effects in different laboratory settings. Furthermore, detailed experimental protocols, quantitative data, and established signaling pathways specifically for A2764 dihydrochloride are not available in the public domain. This absence of information prevents a comparative analysis at this time.
The reasons for this lack of data could be numerous. "A2764 dihydrochloride" might be an internal designation for a compound that has not yet been extensively published on, or it could be a less-studied molecule.
While we cannot provide a direct comparison for A2764 dihydrochloride, we can offer a general framework and best practices for assessing and improving the reproducibility of experimental results in drug discovery and development.
General Principles for Ensuring Reproducibility
To foster confidence in scientific findings, it is crucial to adhere to rigorous experimental design and transparent reporting. Below are key considerations for researchers working with any compound, including those as sparsely documented as A2764 dihydrochloride.
Source, purity, and storage conditions of the compound. Lot-to-lot variability of antibodies, cells, and media.
Variations can lead to significant differences in observed biological activity.
Cell Line Authentication
Regular testing for identity (e.g., STR profiling) and contamination (e.g., mycoplasma).
Misidentified or contaminated cell lines are a major source of irreproducible data.
Experimental Protocols
Detailed and unambiguous description of all steps, including concentrations, incubation times, and equipment used.
Ambiguities in protocols can lead to unintentional variations between labs.
Data Analysis and Statistics
Pre-defined statistical analysis plan. Appropriate use of statistical tests and clear reporting of statistical methods.
Inconsistent or inappropriate data analysis can lead to conflicting conclusions.
Reporting and Transparency
Open sharing of raw data, detailed protocols, and analysis code.
Enables other researchers to replicate, verify, and build upon the findings.
A Generalized Experimental Workflow for In Vitro Compound Testing
The following diagram illustrates a generalized workflow for testing the effects of a compound like A2764 dihydrochloride in a cell-based assay. Adherence to a standardized workflow is a critical step in enhancing reproducibility.
A generalized workflow for in vitro compound testing.
Hypothetical Signaling Pathway Modulation
Without specific data for A2764 dihydrochloride, we can conceptualize a generic signaling pathway that a novel compound might modulate. This diagram serves as an example of how such a pathway could be visualized once the mechanism of action is elucidated.
A hypothetical signaling pathway inhibited by a compound.
Recommendations for Future Research
For researchers investigating novel or sparsely characterized compounds such as A2764 dihydrochloride, we strongly recommend the following:
Thorough Documentation: Maintain meticulous records of all experimental details.
Internal Validation: Conduct preliminary experiments to establish the robustness and reliability of your assays before embarking on large-scale studies.
Inter-Laboratory Collaboration: When possible, collaborate with other laboratories to independently validate key findings.
Public Data Sharing: Upon publication, deposit raw data and detailed protocols in public repositories to facilitate verification and future research.
We are committed to providing the scientific community with the most accurate and comprehensive information. As new data on A2764 dihydrochloride becomes available in the public domain, we will update this guide accordingly.
Validation
A Comparative Analysis of A2764 Dihydrochloride and Conventional Analgesics
For Researchers, Scientists, and Drug Development Professionals This guide provides a head-to-head functional comparison of the research chemical A2764 dihydrochloride with two widely recognized analgesics, morphine and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head functional comparison of the research chemical A2764 dihydrochloride with two widely recognized analgesics, morphine and ibuprofen. While direct comparative analgesic efficacy studies of A2764 dihydrochloride are not available in published literature, this document contrasts its mechanism of action and effects in nociceptive models with those of established pain relievers. The data presented underscores the distinct roles these compounds play in pain pathway modulation.
A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ (TRESK) channel, also known as K2P18.1.[1] The TRESK channel is a key regulator of neuronal excitability, particularly in sensory neurons.[1][2][3] Inhibition of this channel leads to neuronal depolarization, thereby increasing excitability. This pro-nociceptive profile makes A2764 dihydrochloride a valuable tool for investigating the role of the TRESK channel in pain and migraine pathophysiology, rather than a candidate for direct pain relief. In contrast, morphine and ibuprofen provide analgesia through well-established, distinct mechanisms: opioid receptor agonism and cyclooxygenase (COX) enzyme inhibition, respectively.[4][5][6]
Mechanism of Action and Signaling Pathways
The divergent effects of A2764 dihydrochloride, morphine, and ibuprofen on nociception are rooted in their fundamentally different molecular targets and signaling pathways.
A2764 Dihydrochloride: TRESK Channel Inhibition
A2764 dihydrochloride selectively blocks the TRESK potassium channel. In sensory neurons, TRESK channels contribute to the resting membrane potential. By inhibiting these channels, A2764 dihydrochloride reduces potassium efflux, leading to membrane depolarization and a heightened state of neuronal excitability. This increased excitability can lower the threshold for action potential firing, potentially enhancing pain signaling.[2][3] The activation of TRESK channels is associated with the calcium-dependent phosphatase calcineurin, and their activity can suppress the release of pro-nociceptive neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[7][8] Therefore, inhibition by A2764 dihydrochloride is expected to have pro-nociceptive or hyperalgesic effects.
Validating TRESK Channel Engagement In Vivo: A Comparative Guide to A2764 Dihydrochloride
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a living organism is a critical step in preclinical development. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a living organism is a critical step in preclinical development. This guide provides a framework for validating the in vivo target engagement of A2764 dihydrochloride, a selective inhibitor of the TWIK-related spinal cord K+ (TRESK) channel, and compares its potential with other TRESK modulators.
The TRESK channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in regulating neuronal excitability.[1][2] Its involvement in pain pathways and migraine has made it an attractive target for novel analgesic and therapeutic development.[1][3] A2764 dihydrochloride has emerged as a selective inhibitor of this channel, offering a valuable tool to probe its physiological functions and therapeutic potential.[3]
This guide outlines key experimental approaches for validating A2764 dihydrochloride's target engagement in vivo, presents a comparative overview of alternative TRESK modulators, and provides detailed experimental protocols.
Comparative Analysis of TRESK Channel Modulators
While A2764 dihydrochloride is a selective TRESK inhibitor, other compounds have been identified that modulate TRESK activity, either as inhibitors or activators. Understanding their properties provides context for evaluating the unique attributes of A2764.
Validating A2764 Dihydrochloride Target Engagement In Vivo
Confirming that A2764 dihydrochloride engages the TRESK channel in a living system requires a multi-pronged approach, combining behavioral studies with direct measurements of neuronal activity and target occupancy.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of A2764 dihydrochloride.
Signaling Pathway of TRESK Inhibition
Caption: Simplified signaling pathway of TRESK inhibition by A2764.
Key Experimental Protocols
In Vivo Pain Models
Objective: To assess the analgesic effects of A2764 dihydrochloride in established rodent models of pain.
Protocol:
Animal Models: Utilize models such as the chronic constriction injury (CCI) model for neuropathic pain or the formalin-induced inflammatory pain model.[7][8][9][10]
Compound Administration: Administer A2764 dihydrochloride via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.
Behavioral Testing:
Mechanical Allodynia: Measure paw withdrawal thresholds using von Frey filaments.
Thermal Hyperalgesia: Assess latency to paw withdrawal from a radiant heat source (Hargreaves test).[7]
Spontaneous Pain: In the formalin test, quantify licking and flinching behaviors during both the acute and inflammatory phases.
Data Analysis: Compare dose-dependent effects of A2764 dihydrochloride on pain behaviors against the vehicle control.
In Vivo Migraine Model
Objective: To evaluate the potential of A2764 dihydrochloride to alleviate migraine-like symptoms.
Protocol:
Animal Model: Induce a migraine-like state in rodents using repeated injections of nitroglycerin (NTG).[3][11]
Compound Administration: Administer A2764 dihydrochloride prior to or following NTG administration.
Behavioral Assessment:
Cutaneous Allodynia: Measure periorbital and hind paw mechanical sensitivity using von Frey filaments.
Photophobia: Assess light-aversive behavior.
Data Analysis: Determine if A2764 dihydrochloride can prevent the development or reverse established NTG-induced hypersensitivity.
In Vivo Electrophysiology
Objective: To directly measure the effect of A2764 dihydrochloride on neuronal firing rates in relevant brain regions.
Protocol:
Animal Preparation: Anesthetize the animal and perform stereotaxic surgery to implant recording electrodes in areas with high TRESK expression, such as the trigeminal ganglion or dorsal root ganglion.[1][2]
Electrophysiological Recordings: Record single-unit or multi-unit neuronal activity before and after systemic or local administration of A2764 dihydrochloride.
Data Analysis: Analyze changes in spontaneous and evoked neuronal firing frequencies to determine the direct inhibitory effect of the compound on neuronal excitability.[12]
Target Engagement Biomarkers
Objective: To confirm that the observed in vivo effects are a direct result of TRESK channel modulation.
Protocol:
Proximal Biomarkers: Since TRESK activity is regulated by phosphorylation, measure changes in the phosphorylation state of TRESK or its downstream effectors in tissue samples from treated animals.[13]
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and tissue concentrations of A2764 dihydrochloride with the observed behavioral and electrophysiological effects to establish a dose-response relationship.
Ex Vivo Electrophysiology: Isolate neurons from treated animals and measure TRESK channel currents using patch-clamp electrophysiology to confirm target engagement at the cellular level.
Logical Framework for Comparative Analysis
Caption: Logical flow for comparing TRESK modulators in vivo.
By employing a combination of these experimental approaches, researchers can rigorously validate the in vivo target engagement of A2764 dihydrochloride and build a strong preclinical data package to support its further development as a potential therapeutic for pain and migraine.
Benchmarking A2764 Dihydrochloride: A Comparative Guide for Preclinical Migraine Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of A2764 dihydrochloride with other preclinical drug candidates targeting the TRESK potassium channel (K2P18....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A2764 dihydrochloride with other preclinical drug candidates targeting the TRESK potassium channel (K2P18.1) for the potential treatment of migraine. The data presented is based on available preclinical studies and aims to facilitate an objective evaluation of these compounds.
Introduction to TRESK as a Therapeutic Target in Migraine
The TWIK-related spinal cord K+ channel (TRESK) is a two-pore domain potassium channel highly expressed in sensory neurons of the dorsal root and trigeminal ganglia.[1][2] TRESK plays a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][3] A decrease in TRESK function leads to neuronal hyperexcitability, a key factor in the pathophysiology of pain and migraine.[3][4] Consequently, modulation of the TRESK channel presents a promising therapeutic strategy for migraine. TRESK activation is expected to reduce neuronal excitability and inhibit the release of pro-inflammatory peptides like Calcitonin Gene-Related Peptide (CGRP), a key mediator in migraine.[2][5]
Compound Profiles
This guide focuses on two key preclinical compounds that modulate TRESK activity:
A2764 Dihydrochloride: A selective inhibitor of the TRESK channel.[6]
Cloxyquin: A selective activator of the TRESK channel.[3][7]
While A2764 dihydrochloride is a TRESK inhibitor, its study in preclinical migraine models provides valuable insights into the role of TRESK in nociception. Cloxyquin, as a TRESK activator, represents a potential therapeutic approach and serves as a critical comparator.
Quantitative Data Comparison
The following tables summarize the available quantitative data for A2764 dihydrochloride and cloxyquin from preclinical studies.
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This is a widely used preclinical model to mimic migraine-like pain in rodents.
Animal Model: Adult male Sprague-Dawley rats are typically used.[6]
Induction of Migraine-like Pain: A single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg) is administered to induce a state of hyperalgesia and allodynia, mimicking migraine symptoms.[8][9]
Drug Administration: Test compounds (A2764 dihydrochloride, cloxyquin) or vehicle are administered, often intraperitoneally, at specified time points before or after NTG injection.[7]
Behavioral Testing: Mechanical allodynia is assessed at baseline and at various time points after NTG and drug administration.[8]
Biochemical Analysis: Following the behavioral assessment, tissues such as the trigeminal ganglion and brainstem are collected to measure levels of key biomarkers like CGRP.[6][7]
Measurement of Mechanical Allodynia (von Frey Test)
This test is used to quantify sensitivity to a mechanical stimulus.
Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent, are used.
Procedure: Rats are placed in individual chambers on a wire mesh floor and allowed to acclimate. The von Frey filaments are applied to the plantar surface of the hind paw or the periorbital region. The "up-and-down" method is often employed, starting with a filament in the middle of the force range. A positive response is noted as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is then calculated.[10]
Measurement of CGRP Levels (ELISA)
Calcitonin Gene-Related Peptide (CGRP) is a key biomarker in migraine.
Sample Collection: Trigeminal ganglia and brainstem tissues are dissected and homogenized.
ELISA Protocol: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for rat CGRP is used. The assay involves the following steps:
Tissue homogenates are centrifuged, and the supernatants are collected.
Samples and standards are added to a microplate pre-coated with a CGRP-specific antibody.
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
A substrate solution is added, and the color development is proportional to the amount of CGRP.
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).
CGRP concentrations in the samples are calculated based on the standard curve.[11][12]
Signaling Pathways and Experimental Workflows
TRESK Signaling Pathway in Nociceptive Neurons
The following diagram illustrates the proposed signaling pathway involving the TRESK channel in trigeminal nociceptive neurons and the points of intervention for A2764 dihydrochloride and cloxyquin.
Caption: TRESK signaling pathway in nociception and points of drug intervention.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical experimental workflow for evaluating the efficacy of TRESK modulators in a preclinical migraine model.
Caption: Workflow for preclinical evaluation of TRESK modulators in a migraine model.
Discussion and Future Directions
The available preclinical data suggests that activating the TRESK channel with compounds like cloxyquin can ameliorate migraine-like pain behaviors and reduce CGRP levels in a rat model. Conversely, the TRESK inhibitor A2764 dihydrochloride reverses these beneficial effects, further validating TRESK as a target.
It is important to note that A2764 dihydrochloride also exhibits moderate inhibitory effects on TREK-1 and TALK-1 channels. The functional consequences of this off-target activity in the context of migraine are not yet fully elucidated and warrant further investigation. Future studies should focus on generating more comprehensive dose-response data for both A2764 dihydrochloride and cloxyquin, as well as identifying and testing more selective TRESK modulators to fully delineate the therapeutic potential of targeting this channel for migraine treatment.
Navigating the Safe Disposal of A2764 Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. A2764 dihydrochloride, a selective...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. A2764 dihydrochloride, a selective inhibitor of the TRESK potassium channel, requires careful handling and disposal due to its chemical nature as a chlorinated quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for A2764 dihydrochloride, this guide provides essential procedural information based on the hazardous properties of structurally similar compounds and general best practices for the disposal of halogenated heterocyclic compounds.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle A2764 dihydrochloride with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Profile of Structurally Related Compounds
To underscore the importance of cautious disposal, the following table summarizes the known hazards of 8-hydroxyquinoline, a related quinoline derivative. These hazards should be considered as potential risks when handling A2764 dihydrochloride until a specific SDS becomes available.
Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Avoid breathing dust. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[1]
Step-by-Step Disposal Protocol for A2764 Dihydrochloride
The following protocol outlines the necessary steps for the safe and compliant disposal of A2764 dihydrochloride waste.
1. Waste Identification and Segregation:
Characterize as Hazardous Waste: All materials contaminated with A2764 dihydrochloride, including unused product, solutions, and disposable labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
Segregate as Halogenated Waste: Due to the presence of chlorine in its structure, A2764 dihydrochloride waste must be segregated as halogenated organic waste .[3]
Avoid Mixing: Do not mix A2764 dihydrochloride waste with non-halogenated, acidic, basic, or other reactive waste streams to prevent potentially hazardous chemical reactions.[3]
2. Containerization:
Select Appropriate Containers: Use only designated, leak-proof, and chemically compatible containers for collecting halogenated waste. These are often supplied by your institution's Environmental Health and Safety (EHS) department.
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "A2764 dihydrochloride," and any other information required by your institution's waste management program.
3. Accumulation and Storage:
Designated Satellite Accumulation Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals.
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; it is generally recommended not to exceed 90% capacity.[4]
4. Final Disposal:
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
Professional Disposal: A2764 dihydrochloride waste must be disposed of through a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of A2764 dihydrochloride.
Caption: Decision workflow for the proper disposal of A2764 dihydrochloride waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of A2764 dihydrochloride, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.